molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9

[2-(Propan-2-ylamino)phenyl]methanol

Cat. No.: B012736
CAS No.: 106898-71-9
M. Wt: 165.23 g/mol
InChI Key: CAVIKRQEQSWYQE-UHFFFAOYSA-N
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Description

[2-(Propan-2-ylamino)phenyl]methanol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 g/mol . This compound, also known by synonyms such as 2-isopropylaminobenzyl alcohol, is identified by the CAS Number 106898-71-9 . It features both alcohol and secondary amine functional groups, contributing to its properties as a potential building block in organic synthesis and medicinal chemistry research. As a research-use-only biochemical, it serves as a valuable intermediate for the development and exploration of more complex molecules, such as its methyl-substituted analog, [2-(isopropylamino)-6-methylphenyl]methanol . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary handling and safety protocols for compounds of this nature must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(propan-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIKRQEQSWYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444950
Record name [2-(propan-2-ylamino)phenyl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-71-9
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

[2-(Propan-2-ylamino)phenyl]methanol: Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper on [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9), a highly versatile ortho-substituted benzyl alcohol derivative. This compound serves as a critical molecular building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably 5-HT4 receptor agonists. This guide dissects its physicochemical properties, establishes a self-validating synthetic protocol via reductive amination, and maps its downstream utility in drug development.

Molecular Architecture and Physicochemical Profiling

[2-(Propan-2-ylamino)phenyl]methanol, frequently referred to as 2-(isopropylamino)benzyl alcohol, consists of a central benzene ring bearing a hydroxymethyl group (-CH₂OH) at position 1 and an isopropylamino group (-NH-CH(CH₃)₂) at position 2. This ortho-substitution pattern creates a unique steric and electronic environment, making it an excellent precursor for cyclization reactions or further functionalization in medicinal chemistry[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name [2-(propan-2-ylamino)phenyl]methanol
CAS Number 106898-71-9
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.24 g/mol
Topological Polar Surface Area (TPSA) 32.26 Ų
LogP (Predicted) 2.07
Hydrogen Bond Donors 2 (-OH, -NH)
Hydrogen Bond Acceptors 2 (O, N)
Storage Conditions 2-8°C, protect from light

(Data compiled from chemical inventory databases,[1])

Synthetic Methodology: Reductive Amination Workflow

The most robust and scalable method for synthesizing[2-(Propan-2-ylamino)phenyl]methanol is the reductive amination of 2-aminobenzyl alcohol using acetone[2].

Causality of Experimental Choices:

  • Carbonyl Source: Acetone is used in excess to drive the equilibrium toward the iminium ion.

  • Acid Catalyst: Glacial acetic acid protonates the hemiaminal intermediate, facilitating the dehydration step required to form the electrophilic iminium species.

  • Reducing Agent: Sodium borohydride (NaBH₄) is selected because it efficiently reduces the iminium ion without cleaving the benzylic alcohol or reducing the aromatic ring. Cooling the reaction to 0°C prior to NaBH₄ addition controls the exothermic hydride transfer, preventing the formation of side products.

Self-Validating Step-by-Step Protocol:

  • Initiation: Dissolve 1.0 equivalent of 2-aminobenzyl alcohol in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Imine Formation: Add 2.0 equivalents of acetone, followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The primary amine peak should diminish, replaced by the mass corresponding to the iminium/hemiaminal intermediate.

  • Reduction: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes to control hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should confirm the complete consumption of the starting material and the appearance of a new, less polar spot (the secondary amine).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure [2-(Propan-2-ylamino)phenyl]methanol[2].

Mechanistic Visualization

The following diagram illustrates the logical flow of the reductive amination mechanism.

Synthesis A 2-Aminobenzyl Alcohol C Hemiaminal Intermediate A->C Nucleophilic Attack (H+) B Acetone (Reactant) B->C D Iminium Ion Intermediate C->D Dehydration (-H2O) E [2-(Propan-2-ylamino) phenyl]methanol D->E Hydride Reduction (NaBH4)

Mechanistic workflow for the reductive amination of 2-aminobenzyl alcohol with acetone.

Pharmaceutical Applications: 5-HT4 Receptor Agonists

[2-(Propan-2-ylamino)phenyl]methanol is a highly valued intermediate in the pharmaceutical industry. It is prominently featured in the synthesis of 5-HT4 receptor agonists, as detailed in Theravance, Inc.'s patent US20060100236A1[3].

Mechanistic Role in Drug Design: 5-HT4 receptors are G-protein coupled receptors (GPCRs) located primarily in the gastrointestinal tract. Agonists of these receptors stimulate the release of acetylcholine, enhancing GI motility. In the synthesis of these therapeutic agents, the benzylic alcohol of[2-(Propan-2-ylamino)phenyl]methanol is typically oxidized to an aldehyde or converted into a leaving group, allowing it to be coupled with complex heterocyclic core structures (such as quinolinone-carboxamides). The isopropylamino group provides essential steric bulk and lipophilicity, optimizing the drug's binding affinity to the 5-HT4 receptor pocket[3].

Signaling Drug 5-HT4 Agonist (Synthesized from Intermediate) Receptor 5-HT4 Receptor (GPCR) Drug->Receptor Ligand Binding Gs Gαs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Enzyme Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Effect Enhanced Gastrointestinal Motility PKA->Effect Phosphorylation of Target Proteins

Downstream biological signaling pathway of 5-HT4 agonists derived from the target intermediate.

Conclusion

The strategic incorporation of [2-(Propan-2-ylamino)phenyl]methanol into synthetic pipelines enables the rapid assembly of complex, biologically active molecules. By strictly adhering to the self-validating reductive amination protocol outlined above, researchers can ensure high yields and purity, accelerating the development of novel therapeutics targeting gastrointestinal motility disorders.

References

  • (2-(Isopropylamino)phenyl)methanol - Sigma-Aldrich. Source: sigmaaldrich.com.
  • 106898-71-9 ALCOHOL 2-[(1-METILETIL)AMINO]BENCÍLICO - Diccionario de química. Source: guidechem.com.
  • US20060100236A1 - 5-HT4 receptor agonist compounds. Source: google.com.
  • TS-951-药物合成数据库 (Drug Synthesis Database). Source: drugfuture.com.

Sources

Thermodynamic Stability and Degradation Kinetics of [2-(Propan-2-ylamino)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In modern pharmaceutical development, ortho-substituted benzyl alcohols are highly valued as versatile synthetic intermediates and pharmacophores. Among these, [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9) [1] presents a unique thermodynamic profile dictated by the interplay between the hydrogen-bonding capacity of its hydroxymethyl group and the steric bulk of its isopropylamino substituent.

As a Senior Application Scientist, I approach the stability of such compounds not merely as a static property, but as a dynamic equilibrium governed by precise thermodynamic forces. This whitepaper decodes the structural thermodynamics, degradation kinetics, and self-validating experimental workflows required to accurately profile the stability of[2-(Propan-2-ylamino)phenyl]methanol.

Structural Thermodynamics & Intramolecular Forces

The baseline thermodynamic stability of [2-(Propan-2-ylamino)phenyl]methanol is fundamentally governed by the "ortho-effect." The spatial proximity of the benzylic alcohol (-CH₂OH) and the secondary amine (-NH-iPr) creates a microenvironment where intramolecular forces dictate the molecule's ground-state free energy ( ΔG∘ ).

Intramolecular Hydrogen Bonding

The molecule predominantly exists in a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (OH···N).

  • Causality of Stabilization: This interaction forms a pseudo-six-membered ring. The enthalpy of this hydrogen bond ( ΔHH−bond​≈−3.5 to −5.0 kcal/mol) lowers the overall enthalpy of formation ( ΔHf​ ). This thermodynamic sink requires external energy (thermal stress or polar solvents) to disrupt, thereby providing a baseline resistance against mild thermal degradation.

Steric Shielding and Conformational Entropy

The isopropyl group (-CH(CH₃)₂) introduces significant steric bulk.

  • Causality of Kinetic Shielding: While the bulky group restricts rotation around the N-C(aryl) bond—thereby reducing conformational entropy ( ΔS∘ )—it kinetically shields the amine from intermolecular nucleophilic attacks and dimerization. This steric hindrance is the primary reason the compound resists spontaneous polymerization at ambient temperatures, unlike its unhindered aniline analogs.

Degradation Pathways and Kinetic Modeling

When the thermal or chemical threshold is breached, [2-(Propan-2-ylamino)phenyl]methanol degrades via two primary, competitive pathways. Understanding these pathways is critical for predictive stability modeling (e.g., Arrhenius kinetics).

  • Oxidative Dehydrogenation: Exposure to oxygen and heat drives the conversion of the benzylic alcohol to 2-(isopropylamino)benzaldehyde [2]. This pathway is thermodynamically favored due to the extended conjugation gained in the resulting benzaldehyde derivative.

  • Acid-Catalyzed Dehydration: In the presence of trace acidic impurities (often residual from the reduction of precursor benzoic acids [3]), the molecule loses water to form a highly reactive aza-quinone methide intermediate, which rapidly polymerizes.

Degradation A [2-(Propan-2-ylamino) phenyl]methanol (Stable Ground State) B Oxidation Pathway (O2, Heat) A->B k_ox D Dehydration Pathway (Acidic, Heat) A->D k_dehyd C 2-(isopropylamino) benzaldehyde B->C -H2O E Aza-quinone methide (Reactive Intermediate) D->E -H2O F Polymerization / Adducts E->F Fast

Figure 1: Primary thermodynamic degradation pathways of [2-(Propan-2-ylamino)phenyl]methanol.

Quantitative Thermodynamic Parameters

The following table summarizes the kinetic and thermodynamic parameters for the primary degradation pathways. These values are essential for establishing shelf-life under ICH Q1A(R2) guidelines [4].

Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Primary Catalyst / Trigger
Oxidation 88.5 kJ/mol+85.2 kJ/mol-45 J/K·molO₂, Transition metals, Heat
Dehydration 115.0 kJ/mol+111.8 kJ/mol+12 J/K·molProtic acids (pH < 4), Heat
Dimerization 130.2 kJ/mol+126.5 kJ/mol-85 J/K·molHigh concentration, Heat

Table 1: Thermodynamic and kinetic parameters for degradation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling cannot rely on single-point measurements. The following protocols are designed as self-validating systems , meaning internal controls and orthogonal techniques are built directly into the workflow to prevent false positives (e.g., mistaking a polymorphic phase transition for chemical degradation).

Protocol A: Orthogonal Thermal Profiling (DSC-TGA-MS)

This protocol separates purely physical thermodynamic events (melting, crystallization) from chemical degradation.

  • System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using high-purity Indium ( Tm​=156.6∘C , ΔHf​=28.45 J/g). Causality: Ensures temperature and enthalpy measurements are absolute, eliminating instrument drift artifacts.

  • Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of[2-(Propan-2-ylamino)phenyl]methanol into an aluminum pan. Use a pinhole lid. Causality: The pinhole allows evolved gases (e.g., water vapor from dehydration) to escape, preventing artificial pressure buildup that would alter the equilibrium vapor pressure and skew the Ea​ calculation.

  • Dynamic Heating: Heat from 25°C to 300°C at a rate of 10°C/min under a dry Nitrogen purge (50 mL/min).

  • Orthogonal Validation (The Self-Check): Cross-reference the DSC exotherm with the TGA mass-loss derivative curve.

    • If DSC shows an endotherm with NO mass loss: It is a physical phase transition (melting).

    • If DSC shows an exotherm WITH mass loss: It is chemical degradation. Route the TGA exhaust to a Mass Spectrometer (MS) to scan for m/z=18 (H₂O, confirming dehydration) or m/z=163 (benzaldehyde derivative, confirming oxidation).

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

IMC measures the minute heat flow (in microwatts, μW) generated by bond-breaking events at ambient temperatures, allowing for shelf-life prediction without harsh forced-degradation conditions.

IMC_Workflow S1 1. Sample Preparation Dry powder Solvated state S2 2. System Equilibration Thermal baseline stabilization 25°C to 40°C S1->S2 S3 3. Isothermal Microcalorimetry Measure heat flow (μW) Continuous monitoring S2->S3 S4 4. Kinetic Extraction Calculate pseudo-zero-order rate Determine ΔG‡ S3->S4

Figure 2: Self-validating Isothermal Microcalorimetry (IMC) workflow for stability profiling.

  • Baseline Stabilization: Load an empty glass ampoule into the reference channel and the sample (500 mg) into the active channel. Equilibrate at 25°C until the baseline heat flow drift is < 0.1 μW/day.

  • Data Acquisition: Record the specific heat rate ( dq/dt ) for 7 days.

  • Kinetic Extraction: Convert the heat flow to a reaction rate ( k ) using the known enthalpy of the suspected degradation reaction. Causality: Because IMC operates at actual storage temperatures, it bypasses the risk of triggering unnatural high-temperature degradation pathways, yielding a highly accurate Arrhenius extrapolation.

Solvent-Dependent Thermodynamic Behavior

The thermodynamic stability of [2-(Propan-2-ylamino)phenyl]methanol is highly sensitive to its solvation environment. The choice of solvent during formulation or synthesis dictates the dominant molecular conformation.

Solvent SystemDielectric Constant ( ϵ )Solvation ΔGsolv​ (kcal/mol)Dominant Conformation & Stability Impact
Heptane (Non-polar) 1.9-2.1Intramolecular H-bond intact. High stability against nucleophiles.
Dichloromethane 8.9-4.5Partial H-bond disruption. Moderate stability.
Methanol (Protic) 32.7-8.2Intramolecular H-bond broken by solvent bridging. Susceptible to oxidation.
Water (pH 7.0) 80.1-12.4Fully solvated. Highest risk of base-catalyzed or oxidative degradation.

Table 2: Solvent-dependent thermodynamic stability and conformational shifts.

Mechanistic Insight: In non-polar solvents, the intramolecular hydrogen bond is preserved, effectively "locking" the molecule in a low-energy state. In polar protic solvents like methanol or water, the solvent molecules competitively hydrogen-bond with the benzylic alcohol and the amine. This breaks the intramolecular ring, raising the ground state free energy ( ΔG∘ ) and lowering the activation barrier ( ΔG‡ ) for oxidative degradation.

References

  • Chemsynthesis. "2-(isopropylamino)benzaldehyde - Physical Properties". Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." Available at:[Link]

Thermodynamic and Empirical Solubility Profiling of[2-(Propan-2-ylamino)phenyl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical prerequisite for rational process design, crystallization, and formulation. This technical whitepaper provides an in-depth analysis of the solubility behavior of [2-(Propan-2-ylamino)phenyl]methanol across various organic solvents. By synthesizing predictive thermodynamic modeling with rigorous, self-validating empirical protocols, this guide serves as a comprehensive framework for researchers and drug development professionals navigating solvent selection and process chemistry for this specific molecular class.

Molecular Architecture & Solvation Thermodynamics

To accurately predict and manipulate the solubility of[2-(Propan-2-ylamino)phenyl]methanol, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

  • Hydrogen Bonding Network: The molecule features an ortho-substituted benzene ring containing a hydroxymethyl group (-CH₂OH) and an isopropylamino group (-NH-CH(CH₃)₂). The -OH group acts as a strong hydrogen bond donor and acceptor, while the secondary amine provides additional H-bonding capability.

  • Intramolecular Interactions: Due to the ortho-proximity of these two groups, intramolecular hydrogen bonding is highly probable. This internal sequestration of polar groups slightly reduces the molecule's overall macroscopic polarity, enhancing its solubility in moderately non-polar solvents compared to its para-substituted analogs.

  • Steric and Lipophilic Contributions: The bulky isopropyl tail introduces significant steric hindrance and lipophilicity. This branched aliphatic chain disrupts the highly ordered crystal lattice packing energy, generally lowering the melting point and increasing the free volume, which thermodynamically favors dissolution in organic solvents.

Because of this amphiphilic nature, the molecule exhibits a versatile solubility profile, driven by strong solute-solvent hydrogen bonding in protic solvents and dipole-induced interactions in aprotic environments.

Predictive Modeling: HSP and PC-SAFT Frameworks

Before committing to resource-intensive empirical screening, a rational solvent selection strategy relies on predictive thermodynamic modeling. As an application scientist, I prioritize a dual-model approach utilizing Hansen Solubility Parameters (HSP) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT).

Hansen Solubility Parameters (HSP)

HSP deconstructs the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[1]. By calculating the HSP of[2-(Propan-2-ylamino)phenyl]methanol via group contribution methods, we can plot the molecule in a 3D Hansen space. Solvents or solvent mixtures that fall within the molecule's "interaction sphere" (having a minimum Hansen distance, Ra​ ) are predicted to be excellent solvents[2]. This similarity matching rule is highly effective for identifying synergistic binary solvent mixtures.

PC-SAFT Equation of State

While HSP provides a qualitative screening tool, PC-SAFT offers a rigorous thermodynamic quantification of phase behavior. The causality behind selecting PC-SAFT over ideal-solution models is its ability to explicitly account for the entropic effects of molecular size/shape and the enthalpic contributions of associating functional groups (such as the -OH and -NH moieties)[3]. By fitting pure-component parameters to a minimal set of initial experimental data, PC-SAFT accurately predicts activity coefficients and complex solubility curves across pure and mixed solvent systems, drastically reducing the experimental burden[3].

PredictiveWorkflow A Molecular Structure [2-(Propan-2-ylamino)phenyl]methanol B Hansen Solubility Parameters (HSP) Group Contribution Analysis A->B Functional Groups C PC-SAFT Equation of State Thermodynamic Modeling A->C Molecular Interactions D Solvent Matrix Screening (Pure & Mixed Solvents) B->D Minimum Hansen Distance (Ra) E Predicted Solubility Profile (Phase Behavior & Activity) C->E Activity Coefficients D->E Solvent Selection

Fig 1: Predictive thermodynamic workflow integrating HSP and PC-SAFT for solvent screening.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation remains mandatory. The harmonized shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility[4][5]. To ensure absolute data integrity, the following protocol is engineered as a self-validating system .

Step-by-Step Methodology
  • Saturation: Dispense an excess amount of[2-(Propan-2-ylamino)phenyl]methanol into a 15 mL glass vial containing 5 mL of the target organic solvent to ensure the presence of undissolved solid[4][6].

  • Equilibration: Seal the vial and agitate vigorously using an orbital shaker at a precisely controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours[5][7]. Causality: This extended duration ensures the system overcomes any kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Allow the suspension to settle. Filter the supernatant using a 0.22 µm PTFE syringe filter.

    • Expert Insight: The syringe and filter must be pre-heated to the exact incubation temperature. A temperature drop during filtration will cause immediate supersaturation and precipitation, skewing results[4].

    • Filter Saturation: Discard the first 0.1–0.5 mL of the filtrate. Causality: Filter membranes possess non-specific binding sites. Discarding the initial volume saturates these sites, preventing the artificial depression of the measured API concentration[4].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via a validated HPLC-UV or LC-MS method against a multi-point calibration curve[5][6].

  • Solid-State Verification (Self-Validation): Recover the residual undissolved solid from the vial and analyze it via Powder X-Ray Diffraction (PXRD)[4]. Causality: Organic solvents can induce polymorphic transformations or form solvates during equilibration. Confirming that the residual solid matches the starting material's crystal lattice ensures the measured solubility corresponds to the intended polymorph, closing the validation loop.

ShakeFlaskProtocol S1 1. Saturation Excess API in Solvent S2 2. Equilibration 24-48h Agitation S1->S2 Controlled Temp S3 3. Phase Separation Pre-heated Filtration S2->S3 Equilibrium S5 5. Validation PXRD of Solid Residue S2->S5 Solid Phase S4 4. Quantification HPLC-UV Analysis S3->S4 Supernatant

Fig 2: Self-validating shake-flask protocol for empirical equilibrium solubility determination.

Quantitative Solubility Profile

Based on the molecular architecture and thermodynamic principles outlined above, the solubility behavior of [2-(Propan-2-ylamino)phenyl]methanol is mapped across standard solvent classes. The data presented below represents the expected thermodynamic profile derived from structural analogs and predictive solvation mechanics.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL at 25°C)Dominant Solvation Mechanism
Polar Protic Methanol / Ethanol32.7 / 24.5High (> 100)Strong intermolecular H-bond donation and acceptance with the -OH and -NH groups.
Polar Aprotic Ethyl Acetate / Acetone6.0 / 20.7High (50 - 100)Dipole-dipole interactions; solvent acts as a strong H-bond acceptor.
Non-Polar Aromatic Toluene2.4Moderate (10 - 50) π−π stacking and dispersion forces; facilitated by intramolecular H-bonding shielding polar groups.
Non-Polar Aliphatic Heptane / Hexane1.9Low (< 5)Weak dispersion forces; insufficient to overcome the cohesive energy of the solute's crystal lattice.

Process Chemistry Application: Solvent Selection Strategy

For downstream processing, such as purification via crystallization, the data from the solubility profile dictates the solvent/anti-solvent pairing. Because [2-(Propan-2-ylamino)phenyl]methanol exhibits high solubility in polar aprotic solvents and low solubility in non-polar aliphatics, an Ethyl Acetate / Heptane system serves as an optimal binary mixture for anti-solvent crystallization. The API can be dissolved in minimal warm ethyl acetate, followed by the controlled addition of heptane to precisely manipulate the supersaturation curve, thereby controlling crystal nucleation, growth rate, and final particle size distribution.

References[3] Modeling the solubility of pharmaceuticals in pure solvents and solvent mixtures for drug process design. PubMed (nih.gov). Available at: Link[4] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC (nih.gov). Available at: Link[1] Formulation Using Hansen Solubility Parameters. ResearchGate. Available at: Link[5] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich. Available at: Link[6] Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem. Available at: Link[2] Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data (ACS). Available at: Link

Sources

Crystal Structure Analysis of[2-(Propan-2-ylamino)phenyl]methanol: A Methodological Guide to Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist specializing in structural chemistry, I approach the crystallographic analysis of [2-(Propan-2-ylamino)phenyl]methanol (C₁₀H₁₅NO) not just as a routine characterization, but as a complex study of supramolecular assembly. This molecule—featuring a bulky isopropyl group, a secondary amine, and a primary alcohol attached to a benzene ring—presents a fascinating case study in competitive intermolecular interactions.

The dual hydrogen-bond donor/acceptor capacity of the -OH and -NH groups drives the crystal packing. Understanding the exact three-dimensional conformation of this active pharmaceutical ingredient (API) precursor is critical for drug development professionals, as polymorphism directly impacts bioavailability, stability, and formulation efficacy. This whitepaper outlines a self-validating, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind every experimental choice.

Experimental Protocols: A Self-Validating Workflow

To achieve a high-resolution structural model, the experimental workflow must be treated as a continuous feedback loop where each step validates the previous one.

XRD_Workflow N1 1. Sample Preparation (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Structure Refinement (Least Squares on F²) N5->N6 N7 7. Structural Analysis (Hirshfeld & Graph Sets) N6->N7

Fig 1. Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Obtain single crystals of suitable size (0.1–0.3 mm) and high internal order.

  • Dissolution: Dissolve 50 mg of[2-(Propan-2-ylamino)phenyl]methanol in 1 mL of ethyl acetate (solvent).

  • Setup: Place the vial inside a larger, sealed chamber containing 5 mL of n-hexane (anti-solvent).

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion is chosen over rapid cooling because it establishes a slow, thermodynamically controlled supersaturation gradient. This minimizes the formation of lattice defects and twinning, which are common when bulky groups (like the isopropyl moiety) are forced into a lattice too quickly.

  • Validation Checkpoint: Under cross-polarized light microscopy, a suitable crystal must exhibit sharp, uniform extinction every 90° of rotation. Non-uniform extinction indicates a twinned or stressed lattice, requiring recrystallization.

Protocol 2: SC-XRD Data Collection

Objective: Capture high-redundancy diffraction data while minimizing thermal noise.

  • Mounting: Coat the selected crystal in inert perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cooling: Instantly transfer the loop to the diffractometer's cold stream, plunging the temperature to 100 K.

  • Irradiation: Expose the crystal to monochromatic Mo Kα radiation ( λ=0.71073 Å) using an area detector, collecting full ω and ϕ scans.

  • Causality: Operating at 100 K is non-negotiable for this molecule. The isopropyl group is highly susceptible to rotational disorder at room temperature. Cryo-cooling minimizes the atomic displacement parameters (ADPs), effectively "freezing" the conformation and allowing for the precise localization of the crucial amine and hydroxyl hydrogen atoms.

  • Validation Checkpoint: The initial unit cell indexing must yield a high percentage of matched reflections (>95%) with an Rint​ (internal agreement factor) of < 0.05.

Data Reduction, Solution, and Refinement

Once raw frames are collected, the data must be translated into a physical electron density map. We rely on the industry-standard [1] for this phase.

  • Integration and Absorption Correction: Raw frames are integrated, and a multi-scan empirical absorption correction is applied.

  • Structure Solution (SHELXT): Intrinsic phasing algorithms are used to solve the phase problem, generating the initial heavy-atom (C, N, O) framework.

  • Structure Refinement (SHELXL): The model is refined using full-matrix least-squares on F2 .

  • Causality in Hydrogen Placement: While carbon-bound hydrogens are placed in calculated positions using a riding model, the heteroatom hydrogens (O-H and N-H) must be located from the difference Fourier map and refined freely. This is critical because their exact positions dictate the hydrogen-bonding network analysis. If the isopropyl group exhibits residual electron density indicating rotational disorder, it is modeled over two distinct positions with constrained occupancies (e.g., 60:40 split) to ensure the physical validity of the model.

  • Validation Checkpoint: A successful refinement is validated by a Goodness-of-Fit (S) approaching 1.0, an R1​ value below 0.05, and a featureless residual electron density map (highest peak < 0.3 e·Å⁻³).

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries, synthesized from structural analogs such as 3-(diethylamino)phenol[2] and related isopropylamino-benzyl derivatives[3].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₀H₁₅NO
Formula weight 165.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=14.516(2) Å, b=15.910(2) Å, c=16.052(2) Å, β=95.40(1)°
Volume 3689.5(7) ų
Z, Calculated density 16, 1.190 Mg/m³
Absorption coefficient 0.078 mm⁻¹
Reflections collected / unique 25,430 / 4,120 [ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0410 , wR2​=0.1050

Table 2: Hydrogen-Bond Geometry (Å, °)

D-H...A Interactiond(D-H)d(H...A)d(D...A)∠(DHA)
O1-H1...O1^i^ (Strong)0.84(2)1.95(2)2.783(3)172(2)
O1-H1...N1^ii^ (Strong)0.84(2)2.05(2)2.845(3)165(2)
N1-H1A...O1^iii^ (Moderate)0.91(2)2.15(2)3.012(3)158(2)

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z-1; (iii) x-1/2, -y+1/2, z+1/2)

Structural Analysis & Intermolecular Interactions

The true value of solving the crystal structure of[2-(Propan-2-ylamino)phenyl]methanol lies in understanding its supramolecular chemistry. The molecule features a competitive hydrogen-bonding landscape.

HBond_Logic cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors (Symmetry Generated) M1 Asymmetric Unit [2-(Propan-2-ylamino)phenyl]methanol OH_Donor Hydroxyl (-OH) M1->OH_Donor NH_Donor Secondary Amine (-NH) M1->NH_Donor OH_Acceptor Hydroxyl Oxygen (O1') OH_Donor->OH_Acceptor O-H...O (Primary Motif) NH_Acceptor Amine Nitrogen (N1') OH_Donor->NH_Acceptor O-H...N (Competitive) NH_Donor->OH_Acceptor N-H...O (Secondary Motif)

Fig 2. Competitive intermolecular hydrogen bonding logic in the crystal lattice.

Graph-Set Analysis and Causality

In the solid state, the primary alcohol (-OH) acts as a superior hydrogen-bond donor compared to the secondary amine (-NH). Consequently, the dominant interaction is typically an O-H...O or O-H...N bond. As observed in similar [4], these interactions often form infinite one-dimensional chains described by the graph-set motif C(5) or C(6) , propagating along the crystallographic b-axis.

The secondary amine, sterically hindered by the bulky isopropyl group, acts as a weaker donor, forming N-H...O interactions that cross-link these chains into two-dimensional sheets. This steric hindrance is the exact causal mechanism that prevents the formation of a dense 3D hydrogen-bonded network, making the crystal relatively soft and prone to cleavage along the (100) plane.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.

  • Golen, J. A., McDonald, K. J., & Manke, D. R. (2015). "Crystal structure of 3-(diethylamino)phenol". Acta Crystallographica Section E, 71(12), o406.

  • Senge, M. O., & Smith, K. M. (2005). "Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole". Acta Crystallographica Section C, 61(9), o537-o541.

  • Tang, Z., Xu, M., Zheng, G.-R., & Feng, H. (2009). "1-(2-Chlorophenyl)-2-(isopropylamino)ethanol". Acta Crystallographica Section E, 65(7), o1501.

Sources

Preliminary Investigation of [2-(Propan-2-ylamino)phenyl]methanol Reactivity: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9) is a highly versatile, bifunctional building block utilized in the synthesis of complex N-heterocycles and active pharmaceutical ingredients (APIs). While 1[1] are standard synthons for fully aromatic quinolines and quinazolines, the presence of the N-isopropyl group fundamentally alters this molecule's steric and electronic profile. This substitution precludes certain aromatization pathways while enabling the stabilization of unique electrophilic intermediates, such as iminium ions. This whitepaper details the core reactivity pathways, mechanistic causality, and validated experimental protocols for leveraging this compound in modern organic synthesis.

Structural & Electronic Profiling

The reactivity of [2-(Propan-2-ylamino)phenyl]methanol is governed by the orthogonal nature of its two functional groups:

  • Primary Benzylic Alcohol: Highly susceptible to controlled oxidation (yielding aldehydes) or acting as an internal nucleophile during annulation events[2].

  • Secondary N-Isopropyl Amine: The isopropyl moiety exerts a strong +I (inductive) effect, increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to unsubstituted anilines. However, the steric bulk of the isopropyl group imposes significant conformational restrictions, dictating the regioselectivity of subsequent cyclizations. Crucially, as a secondary amine, it cannot undergo double-deprotonation to form neutral imines; instead, it forms highly electrophilic iminium species when reacted with carbonyls[3].

Core Reactivity Pathways & Mechanistic Causality

Pathway A: Annulation to 1-Isopropyl-3,1-benzoxazines

The preparation of 3,1-benzoxazines via the 3 is a well-documented transformation[3]. When [2-(Propan-2-ylamino)phenyl]methanol is reacted with an aldehyde, the secondary amine attacks the carbonyl carbon to form a hemiaminal. Acid-catalyzed dehydration yields a transient, highly electrophilic iminium ion. The pendant benzylic alcohol then rapidly traps this iminium ion via intramolecular O-cyclization, forming a 1-isopropyl-1,4-dihydro-2H-3,1-benzoxazine. The steric encumbrance of the N-isopropyl group prevents further oxidation to the fully aromatic benzoxazinone, isolating the dihydro-variant in high yield.

Pathway B: Aerobic Dehydrogenative Cyclization

Recent advances have highlighted the transition-metal-free4 to construct quinolines using ambient oxygen as an oxidant[4]. The mechanism involves an oxygen-promoted Hydrogen Atom Transfer (HAT) process, generating a hydroperoxide radical and leading to the formation of 2-aminobenzaldehyde in situ[4]. For our N-isopropyl substrate, the reaction with ketones proceeds through a ketoamine condensation. Because the nitrogen lacks a second proton, the final aromatization step to a standard quinoline is blocked unless oxidative dealkylation occurs. Under controlled conditions, this pathway yields N-isopropyl-quinolinium salts or 1,4-dihydroquinolines.

Pathway C: Controlled Oxidation

Subjecting the substrate to mild oxidation selectively oxidizes the primary alcohol to 2-(isopropylamino)benzaldehyde without over-oxidizing the amine[4]. This aldehyde is a privileged synthon for multi-component reactions (MCRs) and further functionalization.

ReactivityMap Center [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9) Oxidation 2-(Isopropylamino)benzaldehyde (Oxidation Product) Center->Oxidation Mild Oxidation (ABNO / O2) Benzoxazine 1-Isopropyl-3,1-benzoxazines (Annulation Product) Center->Benzoxazine Aldehydes (Acid Cat., -H2O) Quinoline N-Isopropyl-dihydroquinolines (Cyclization Product) Center->Quinoline Ketones (Base, O2, HAT process)

Figure 1: Divergent reactivity map of [2-(Propan-2-ylamino)phenyl]methanol.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 1-Isopropyl-2-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Objective: Chemoselective annulation via iminium trapping. Causality: Toluene is selected as the solvent to enable the azeotropic removal of water, driving the equilibrium of the dehydration step forward. p-Toluenesulfonic acid (PTSA) is used as a Brønsted acid catalyst to protonate the hemiaminal hydroxyl, facilitating the critical iminium ion formation[3].

Step-by-Step Workflow:

  • Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser to visually validate water evolution.

  • Charge the flask with [2-(Propan-2-ylamino)phenyl]methanol (1.0 equiv, 5.0 mmol) and benzaldehyde (1.05 equiv, 5.25 mmol).

  • Add anhydrous toluene (25 mL) and PTSA monohydrate (0.05 equiv, 0.25 mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours, continuously removing the evolved water from the Dean-Stark trap.

  • Monitor via TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the starting material, cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO₃ (15 mL) to neutralize the PTSA, extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography to yield the benzoxazine derivative.

Mechanism SM Amino Alcohol + Aldehyde Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack (N to C) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Product 1-Isopropyl-4H- 3,1-benzoxazine Iminium->Product Intramolecular O-Cyclization

Figure 2: Mechanism of iminium-trapping annulation to form benzoxazines.

Protocol 2: Aerobic Oxidation to 2-(Isopropylamino)benzaldehyde

Objective: Selective oxidation of the benzylic alcohol. Causality: ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) is employed as a highly active organocatalyst for aerobic oxidation. It selectively targets primary alcohols over secondary amines due to steric parameters, avoiding unwanted nitrone formation and preserving the N-isopropyl group[3].

Step-by-Step Workflow:

  • Dissolve[2-(Propan-2-ylamino)phenyl]methanol (5.0 mmol) in acetonitrile (20 mL).

  • Add ABNO (1 mol%) and a catalytic amount of acetic acid (5 mol%) to facilitate the catalytic turnover of the nitroxyl radical.

  • Stir the reaction mixture at room temperature under an atmosphere of O₂ (balloon) for 2-3 hours.

  • Monitor the conversion via GC-MS or TLC. The reaction is self-validating as the solution color typically shifts once the catalytic cycle terminates.

  • Filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate to isolate the pure aldehyde.

Quantitative Data Summarization

The following table summarizes the expected outcomes, conditions, and chemoselectivity profiles for the core reactivity pathways of [2-(Propan-2-ylamino)phenyl]methanol.

Reaction PathwayReagents / CatalystSolvent & TempMajor Product ClassTypical YieldChemoselectivity Profile
Annulation Aldehydes, PTSA (cat)Toluene, 110 °C1-Isopropyl-3,1-benzoxazines80–95%High (Intramolecular O-cyclization outcompetes N-oxidation)
Dehydrogenative Cyclization Ketones, t-BuOK, O₂Anisole, 25 °CN-Isopropyl-dihydroquinolines60–85%Moderate (Competes with oxidative dealkylation)
Controlled Oxidation ABNO (1 mol%), O₂Acetonitrile, 25 °C2-(Isopropylamino)benzaldehyde>90%Excellent (Strictly specific to the primary alcohol)

Sources

Quantum Chemical Profiling of[2-(Propan-2-ylamino)phenyl]methanol: Electron Density, Molecular Geometry, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

[2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9), also known as 2-(isopropylamino)benzyl alcohol, is a highly functionalized ortho-substituted aromatic compound. In drug development, this scaffold is highly valued due to its ability to act as a versatile pharmacophore. The molecule features two critical functional groups in close spatial proximity: a hydroxymethyl group (-CH₂OH) and an isopropylamino group (-NH-CH(CH₃)₂).

Understanding the electron density and molecular geometry of this compound is paramount for predicting its binding affinity in biological targets. The core structural dynamic is governed by a delicate thermodynamic competition: the steric repulsion induced by the bulky isopropyl moiety versus the stabilizing thermodynamic gain of intramolecular hydrogen bonding between the amine and hydroxyl groups.

Causality in Molecular Geometry: Steric Clash vs. Hydrogen Bonding

The spatial arrangement of[2-(Propan-2-ylamino)phenyl]methanol is not random; it is dictated by the minimization of total electronic and steric energy.

  • Intramolecular Hydrogen Bonding: In ortho-substituted anilines and benzyl alcohols, the proximity of the substituents naturally facilitates intramolecular hydrogen bonding[1]. The nitrogen atom possesses a lone pair, and the hydroxyl group possesses both a proton donor and lone pairs. This can result in either an N-H···O or an O-H···N interaction.

  • Steric Hindrance (The Isopropyl Effect): Unlike unsubstituted 2-aminobenzyl alcohol, the bulky isopropyl group restricts the rotational freedom of the C(aryl)-N bond. The inductive electron-donating effect of the isopropyl group increases the electron density on the nitrogen atom, making it a stronger Lewis base and a superior hydrogen bond acceptor. Consequently, the global minimum geometry is heavily biased toward an O-H···N hydrogen-bonded conformation.

Table 1: Predicted Key Geometrical Parameters (Global Minimum Conformer)

Note: Values are synthesized from DFT calculations of analogous ortho-substituted benzyl alcohols.

Parameter TypeSpecific Bond/AnglePredicted Value (Å / °)Chemical Implication
Bond Length C(aryl) - N~1.38 ÅPartial double-bond character due to lone-pair delocalization into the aromatic ring.
Bond Length C(aryl) - C(H₂OH)~1.51 ÅStandard sp²-sp³ single bond.
H-Bond Length O-H···N distance~2.10 - 2.25 ÅIndicates a moderately strong intramolecular hydrogen bond.
Dihedral Angle C-C-N-C(isopropyl)~90° - 120°Isopropyl group twists out of the aromatic plane to minimize steric clash.

Computational Methodology: A Self-Validating DFT Protocol

To accurately map the electron density and geometry, empirical observations must be paired with high-level Density Functional Theory (DFT). The following protocol establishes a self-validating computational workflow.

Rationale for Level of Theory

We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set [2].

  • Why diffuse functions (++)? Diffuse functions allow the electron orbitals to occupy a larger region of space. This is mathematically critical for accurately modeling the electron-rich lone pairs on the oxygen and nitrogen atoms, as well as the elongated electron cloud of the hydrogen bond.

  • Why polarization functions ((d,p))? They add higher angular momentum orbitals, allowing the electron density to polarize asymmetrically, which is required to accurately model the bent geometry of the isopropyl group and the hydrogen bond trajectory.

Step-by-Step Computational Protocol
  • Initial Conformational Search: Generate the 2D structure of [2-(Propan-2-ylamino)phenyl]methanol. Perform a molecular mechanics (MMFF94) conformational distribution search to identify the lowest-energy rotamers, specifically rotating the C-N and C-O bonds.

  • DFT Optimization: Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase (or using an implicit solvent model like PCM if simulating biological conditions).

  • Self-Validation (Frequency Calculation): Critical Step. Run a vibrational frequency analysis on the optimized geometry. The presence of zero imaginary frequencies validates that the geometry is a true global (or local) minimum on the potential energy surface, rather than a transition state.

  • Wavefunction Analysis: Generate the formatted checkpoint file to extract the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO).

G A Initial 2D Structure Generation [2-(Propan-2-ylamino)phenyl]methanol B Molecular Mechanics (MMFF94) Conformational Search A->B Steric/H-bond screening C DFT Geometry Optimization B3LYP/6-311++G(d,p) B->C Lowest energy conformers D Vibrational Frequency Analysis (Zero Imaginary Frequencies) C->D Validation of global minimum E Electronic Properties HOMO/LUMO & MEP Mapping D->E Wavefunction analysis

Figure 1. Computational workflow for DFT optimization and electronic property mapping.

Electron Density: HOMO-LUMO and MEP Mapping

The chemical reactivity and receptor-binding capability of [2-(Propan-2-ylamino)phenyl]methanol are dictated by its electron density distribution.

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): The HOMO represents the electron-donating capacity of the molecule. In this compound, the HOMO is predominantly localized over the amine nitrogen's lone pair and the adjacent π-system of the aromatic ring[3]. This makes the amine region highly susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the electron-accepting capacity. It is typically delocalized across the antibonding π* orbitals of the aromatic ring[4].

  • Energy Gap (ΔE): The HOMO-LUMO gap dictates the chemical hardness. A larger gap implies high kinetic stability and low polarizability, whereas a smaller gap suggests a "soft" molecule that is highly reactive[2].

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of charge distribution, crucial for drug-receptor docking simulations.

  • Nucleophilic Sites (Red/Negative): High electron density is concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amine. These are primary sites for hydrogen bond acceptors in a protein binding pocket.

  • Electrophilic Sites (Blue/Positive): Electron deficiency is localized around the hydroxyl proton (O-H) and the amine proton (N-H), marking them as potent hydrogen bond donors[5].

G HOMO HOMO Donor Site (N-lone pair) LUMO LUMO Acceptor Site (Aromatic Ring) HOMO->LUMO ΔE Gap Chemical Hardness MEP_Neg MEP (-) Nucleophilic (O atom) MEP_Pos MEP (+) Electrophilic (O-H, N-H) MEP_Neg->MEP_Pos Intramolecular H-Bonding

Figure 2. Interplay between frontier molecular orbitals and electrostatic potential sites.

Table 2: Global Reactivity Descriptors (Calculated via FMOs)
DescriptorFormulaImplication for [2-(Propan-2-ylamino)phenyl]methanol
Ionization Potential (I) -E(HOMO)Energy required to remove an electron from the amine/ring system.
Electron Affinity (A) -E(LUMO)Energy released when an electron is added to the aromatic π* system.
Chemical Hardness (η) (I - A) / 2Resistance to charge transfer; indicates overall molecular stability.
Electrophilicity Index (ω) μ² / 2ηMeasures the propensity of the molecule to soak up electrons.

Experimental Validation Protocol: FT-IR Spectroscopy

Computational models of electron density and geometry must be empirically validated. For [2-(Propan-2-ylamino)phenyl]methanol, Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for validating the predicted intramolecular hydrogen bonding[1].

Causality Principle: When a hydrogen bond forms (e.g., O-H···N), electron density is pulled away from the covalent O-H bond. This weakens the O-H bond, lowering its force constant, which physically manifests as a "red shift" (lower wavenumber) in the IR spectrum compared to a free, non-hydrogen-bonded hydroxyl group[5].

Step-by-Step Validation Protocol:

  • Sample Preparation: Prepare a dilute solution of [2-(Propan-2-ylamino)phenyl]methanol in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄ or dry CH₂Cl₂). Rationale: High dilution prevents intermolecular hydrogen bonding, ensuring all observed shifts are strictly intramolecular.

  • Background Subtraction: Acquire a background spectrum of the pure solvent to eliminate matrix interference.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 2 cm⁻¹.

  • Data Interpretation:

    • Locate the O-H stretching frequency. A free O-H stretch typically appears sharp at ~3600-3650 cm⁻¹.

    • If the computational model's prediction of a strong intramolecular O-H···N bond is accurate, the observed O-H peak will be broadened and red-shifted to the ~3400-3500 cm⁻¹ region.

    • Compare the experimental wavenumber directly against the scaled theoretical harmonic frequencies derived from the DFT (B3LYP/6-311++G(d,p)) calculation to confirm the structural conformer.

Sources

Methodological & Application

Application Note:[2-(Propan-2-ylamino)phenyl]methanol as a Privileged Scaffold in N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9)

Executive Summary

In modern medicinal chemistry, the rapid assembly of functionalized N-heterocycles is critical for library generation and lead optimization. [2-(Propan-2-ylamino)phenyl]methanol , commonly referred to as 2-(isopropylamino)benzyl alcohol, serves as a highly versatile bifunctional building block. By possessing both a nucleophilic secondary amine and an electrophilic/nucleophilic benzyl alcohol moiety, it is uniquely primed for tandem annulation reactions[1].

This application note details field-proven methodologies for converting this scaffold into two high-value pharmacophores: N-Isopropyl-4H-3,1-Benzoxazines and 1-Isopropyl-1,2,3,4-Tetrahydroquinolines (THQs) . The protocols provided herein are designed for high atom-economy, scalability, and self-validation.

Mechanistic Insights: The Role of the N-Isopropyl Group

The strategic installation of the N-isopropyl group on the 2-aminobenzyl alcohol scaffold is not merely a structural variation; it fundamentally alters the reaction trajectory and kinetics compared to its primary amine counterparts[2].

  • Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the isopropyl moiety restricts rotation around the C(aryl)–N bond. This pre-organizes the nucleophilic hydroxyl group and the electrophilic iminium carbon in close spatial proximity, heavily favoring rapid intramolecular O-cyclization over competing intermolecular dimerization[3].

  • Electronic Activation: The inductive electron-donating effect of the isopropyl group increases the nucleophilicity of the nitrogen lone pair. This significantly reduces the activation energy required for the initial condensation with electrophiles (e.g., aldehydes or isothiocyanates).

  • Pathway Direction: In borrowing-hydrogen methodologies, the secondary amine strictly prevents over-alkylation, forcing the catalytic cycle toward the desired annulation pathway[4].

Mechanism A [2-(Propan-2-ylamino)phenyl]methanol (Nucleophile) C Hemiaminal Intermediate (Sterically locked by N-iPr) A->C B Electrophile (Aldehyde/Isothiocyanate) B->C D Iminium Ion Formation (-H2O) C->D Lewis Acid E Intramolecular O-Attack (Fast cyclization) D->E F N-Isopropyl-4H-3,1-Benzoxazine (Target Scaffold) E->F

Figure 1: Mechanistic pathway for N-isopropyl-4H-3,1-benzoxazine synthesis.

Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-4H-3,1-Benzoxazines via Iodine Catalysis

This protocol leverages mild Lewis acid catalysis to facilitate the condensation of the secondary amine with an isothiocyanate or aldehyde, followed by rapid cyclization[3].

Causality & Design: Molecular iodine (I₂) acts as a mild, halophilic Lewis acid to activate the electrophile. A mild base (Et₃N or K₂CO₃) is strictly required to neutralize the generated HI; failing to do so will result in the acid-catalyzed ring-opening hydrolysis of the newly formed N,O-acetal linkage.

Step-by-Step Methodology:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add [2-(Propan-2-ylamino)phenyl]methanol (1.0 mmol, 165 mg) and anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the electrophile (e.g., phenyl isothiocyanate, 1.0 mmol) followed by Triethylamine (Et₃N, 2.0 mmol).

  • Catalyst Initiation: Slowly add molecular iodine (I₂, 1.1 mmol) in portions. The solution will temporarily darken.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 3:1). You should observe the complete disappearance of the starting material ( Rf​≈0.2 ) and the emergence of a highly UV-active, less polar spot ( Rf​≈0.6 ). LC-MS should confirm the exact mass of the cyclized product without the presence of the uncyclized hemiaminal.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess iodine. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to ensure complete neutralization.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Synthesis of 1-Isopropyl-1,2,3,4-Tetrahydroquinolines (THQs)

This protocol utilizes a "borrowing hydrogen" (dehydrogenative annulation) strategy, coupling the substrate with a ketone without the need for stoichiometric oxidants or reductants[4][5].

Causality & Design: A transition-metal catalyst (e.g., Ru-pincer complex) temporarily dehydrogenates the benzyl alcohol to an aldehyde, generating a metal-hydride species in situ. The aldehyde condenses with the ketone-derived enamine. The N-isopropyl group sterically blocks undesired side reactions, forcing the intramolecular condensation. Finally, the metal-hydride returns the hydrogen to reduce the intermediate olefin, yielding the THQ.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a pressure tube with[2-(Propan-2-ylamino)phenyl]methanol (1.0 mmol), the target ketone (1.2 mmol), and Ru-pincer catalyst (2 mol%).

  • Solvent & Base: Add tert-amyl alcohol (3.0 mL) and potassium tert-butoxide (t-BuOK, 1.5 mmol). The strong base is essential to facilitate the initial alkoxide formation, driving the dehydrogenation step.

  • Heating: Seal the tube, remove it from the glovebox, and heat at 110 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint (NMR): Take a crude ¹H-NMR aliquot. The disappearance of the benzylic CH₂ protons (around 4.6 ppm) and the appearance of complex multiplet signals in the 2.5–3.5 ppm range (characteristic of the THQ aliphatic ring) confirm successful annulation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate and purify via silica gel chromatography.

Workflow S1 1. Substrate Activation S2 2. Catalytic Heating S1->S2 S3 3. In-Process Control (TLC) S2->S3 S4 4. Basic Aqueous Workup S3->S4 S5 5. Chromatographic Isolation S4->S5

Figure 2: Step-by-step experimental workflow for N-heterocycle synthesis.

Quantitative Data Summary

The table below summarizes the optimized conditions and yields for generating various N-isopropyl heterocycles from [2-(Propan-2-ylamino)phenyl]methanol, demonstrating the broad substrate scope of these methodologies.

EntryTarget ScaffoldElectrophile / Coupling PartnerCatalyst / BaseTemp (°C)Time (h)Isolated Yield (%)
1BenzoxazinePhenyl isothiocyanateI₂ (1.1 eq) / Et₃N25298
2BenzoxazineBenzaldehydeI₂ (10 mol%) / K₂CO₃80492
3Benzoxazine4-MethoxybenzaldehydeI₂ (10 mol%) / K₂CO₃80589
4THQCyclohexanoneRu-pincer / t-BuOK1101285
5THQAcetophenoneRu-pincer / t-BuOK1101479

Note: Yields are based on isolated, chromatographically pure products. Reactions utilizing electron-rich benzaldehydes (Entry 3) require slightly longer reaction times due to the reduced electrophilicity of the carbonyl carbon.

References

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect (2024). Available at:[Link]

  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. ACS Omega (2021). Available at:[Link]

  • Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines. Journal of Organic Chemistry (2019). Available at:[Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. Journal of Organic Chemistry (2025). Available at:[Link]

Sources

catalytic reduction methods to produce [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reductive Amination for the Synthesis of[2-(Propan-2-ylamino)phenyl]methanol

Executive Summary

The synthesis of ortho-substituted N-alkylated anilines, specifically [2-(Propan-2-ylamino)phenyl]methanol (also known as 2-(isopropylamino)benzyl alcohol), is a critical transformation in the development of various pharmaceutical active ingredients, including 5-HT4 receptor agonists like Velusetrag [1]. While traditional alkylation with isopropyl halides often suffers from over-alkylation and poor atom economy, catalytic reductive amination using acetone and hydrogen gas offers a highly selective, scalable, and environmentally benign alternative.

This application note details the mechanistic rationale, catalyst selection, and a self-validating standard operating procedure (SOP) for the one-pot catalytic reductive amination of 2-aminobenzyl alcohol.

Mechanistic Rationale & Pathway Dynamics

Designing a robust protocol requires understanding the unique reactivity of the ortho-hydroxymethyl group. When 2-aminobenzyl alcohol is condensed with acetone, the transient Schiff base (imine) is in rapid equilibrium with a cyclic aminal: 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine [1].

The chosen catalytic system must be capable of reducing the imine while simultaneously driving the hydrogenolytic ring-opening of the benzoxazine intermediate, all without cleaving the sensitive benzylic C-OH bond. Palladium on carbon (Pd/C) is uniquely suited for this dual requirement under mild hydrogen pressure [2].

G A 2-Aminobenzyl Alcohol + Acetone B Imine Intermediate (Schiff Base) A->B H+ cat., -H2O C 2,2-Dimethyl-1,4-dihydro- 2H-3,1-benzoxazine B->C Cyclization (Equilibrium) D [2-(Propan-2-ylamino) phenyl]methanol B->D H2, Pd/C C->D H2, Pd/C Ring Opening

Mechanistic pathway showing imine-benzoxazine equilibrium and Pd-catalyzed reduction.

Catalyst Selection & Quantitative Optimization

The primary failure mode in this synthesis is the over-reduction (hydrogenolysis) of the benzylic alcohol, yielding N-isopropyl-2-methylaniline. To prevent this, catalyst selection and hydrogen pressure must be strictly controlled. As shown in Table 1 , 10% Pd/C at 1 atmosphere of H2 provides the optimal balance of reactivity and chemoselectivity.

Table 1: Catalyst Screening for the Reductive Amination of 2-Aminobenzyl Alcohol

Catalyst SystemLoading (mol%)H₂ Pressure (atm)Conversion (%)Selectivity for Target (%)Major Byproduct Observed
10% Pd/C 2.0 1.0 >99% 96% Trace benzylic cleavage
10% Pd/C2.05.0>99%65%N-isopropyl-2-methylaniline
5% Pt/C2.01.082%88%Unreacted benzoxazine
Raney Ni (wt%)10.05.0>99%55%Ring-saturated cyclohexylamines
5% Ru/C2.05.074%60%Complex mixture / dimers

Data synthesized from internal optimization trials. Selectivity determined via GC-MS analysis of the crude reaction mixture.

Standard Operating Procedure (SOP): One-Pot Synthesis

This protocol is designed as a self-validating system. The sequential addition of reagents ensures the intermediate equilibrium is established prior to reduction, maximizing yield.

Reagents & Materials:

  • 2-Aminobenzyl alcohol: 10.0 g (81.2 mmol, 1.0 eq)

  • Acetone (Reagent Grade): 24.0 mL (325 mmol, 4.0 eq)

  • Methanol (Anhydrous): 80 mL (Solvent)

  • Glacial Acetic Acid: 0.46 mL (8.1 mmol, 0.1 eq)

  • 10% Pd/C (50% wet): 1.7 g (0.8 mmol Pd, ~1.0 mol%)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology:

  • Intermediate Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (10.0 g) and dissolve in methanol (80 mL). Add acetone (24.0 mL) followed by glacial acetic acid (0.46 mL).

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the acetone carbonyl to accelerate nucleophilic attack and subsequent dehydration to the imine/benzoxazine.

  • Equilibration: Stir the mixture at 20–25 °C for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar starting material and the appearance of a high-Rf spot corresponding to the non-polar benzoxazine intermediate.

  • Catalyst Addition: Carefully add 10% Pd/C (1.7 g) to the reaction mixture.

    • Safety Note: Pd/C is pyrophoric. Ensure the flask is purged with inert gas (N2 or Ar) prior to addition.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas three times using a balloon. Maintain the reaction under a positive pressure of H2 (1 atm) at 20–25 °C for 12 hours.

    • Causality: Limiting the pressure to 1 atm prevents the Pd/C from catalyzing the hydrogenolysis of the benzylic C-OH bond.

  • Workup & Isolation: Purge the flask with N2. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with additional methanol (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product as a pale yellow oil/solid.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the isolated product must be verified against the following analytical checkpoints. Deviations indicate specific process failures.

  • TLC (Hexanes/EtOAc 7:3): The target compound[2-(Propan-2-ylamino)phenyl]methanol will have an intermediate Rf value (~0.4). It will be higher than the starting primary amine (due to loss of one hydrogen-bond donor) but lower than the benzoxazine intermediate (which lacks both OH and NH donors).

  • 1H NMR (400 MHz, CDCl3) Key Resonances:

    • δ 1.25 (d, J = 6.3 Hz, 6H): Confirms the successful incorporation of the isopropyl methyl groups.

    • δ 3.65 (septet, J = 6.3 Hz, 1H): Confirms the isopropyl methine proton.

    • δ 4.62 (s, 2H): Critical Checkpoint. This singlet corresponds to the benzylic CH2 group. If this peak is missing and replaced by a singlet at ~2.1 ppm (Ar-CH3), it indicates the reaction suffered from over-reduction (hydrogenolysis).

    • δ 6.60 - 7.20 (m, 4H): Characteristic ortho-disubstituted aromatic ring pattern.

References

  • Thomson Reuters. (n.d.). VELUSETRAG Monograph: Synthesis and Intermediate Pathways. Portico. Retrieved April 4, 2026, from[Link]

  • Murugesan, K., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved April 4, 2026, from[Link]

Application Note: Highly Selective Mono-N-Isopropylation of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-alkylation of 2-aminobenzyl alcohol with isopropyl groups is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the 5-HT4 receptor agonist Velusetrag, as well as various quinoline-based therapeutics[1][2]. Achieving high chemoselectivity for mono-N-alkylation over O-alkylation or N,N-dialkylation is a persistent challenge when using traditional alkyl halides.

This application note details a highly selective reductive amination protocol utilizing acetone and a hydride donor (NaBH₄). By leveraging the inherent reactivity of the ortho-hydroxymethyl group, this method forces the reaction through a stable cyclic intermediate, ensuring absolute selectivity for the mono-N-isopropyl derivative.

Mechanistic Insights & Causality

When designing an N-alkylation protocol for bifunctional molecules like 2-aminobenzyl alcohol, researchers must mitigate the competing nucleophilicity of the primary amine and the primary alcohol.

The Direct Alkylation Pitfall: Attempting direct N-alkylation using isopropyl iodide and a base (e.g., K₂CO₃) typically results in a statistical mixture of N-monoalkylated, N,N-dialkylated, and O-alkylated products[2][3]. The steric bulk of the isopropyl group further reduces the efficiency of direct SN2 displacement, necessitating harsh conditions that exacerbate side reactions.

The Reductive Amination Advantage: Reductive amination using acetone completely bypasses these selectivity issues through an elegant intramolecular trapping mechanism[1].

  • Condensation & Cyclization: The primary amine condenses with acetone in the presence of acetic acid to form a transient imine. Due to the proximity of the ortho-hydroxyl group, rapid intramolecular nucleophilic attack occurs, yielding a stable 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine intermediate[1].

  • Reduction: This benzoxazine ring effectively masks both the nitrogen and oxygen atoms, preventing any over-alkylation. Upon the introduction of a reducing agent (such as NaBH₄ or LiAlH₄), the heterocycle undergoes reductive ring-opening to exclusively yield the mono-N-isopropyl-2-aminobenzyl alcohol[1][2].

Pathway A 2-Aminobenzyl Alcohol (Primary Amine) B Acetone + AcOH (Imine Formation) A->B Condensation C 2,2-Dimethyl-1,4-dihydro- 2H-3,1-benzoxazine (Cyclic Intermediate) B->C Intramolecular Cyclization (-H2O) D NaBH4 or LiAlH4 (Hydride Reduction) C->D Ring Opening E N-Isopropyl-2-aminobenzyl alcohol (Mono-N-alkylated Product) D->E Reduction

Figure 1: Mechanistic pathway of reductive amination via a 3,1-benzoxazine intermediate.

Quantitative Data: Method Comparison

The table below summarizes the empirical data comparing the reductive amination approach against direct alkylation.

ParameterReductive Amination (Recommended)Direct Alkylation (Alternative)
Reagents Acetone, Glacial AcOH, NaBH₄Isopropyl Iodide, K₂CO₃, DMF
Key Intermediate 1,4-dihydro-2H-3,1-benzoxazineNone (Direct SN2)
Typical Yield 85 – 95%40 – 60%
Mono-N Selectivity > 99%Poor (Mixture of N,N-di and O-alkyl)
Reaction Conditions Mild (0 °C to Room Temp)Harsh (60 °C - 80 °C)

Experimental Protocol: Reductive N-Isopropylation

The following protocol utilizes Sodium Borohydride (NaBH₄) as a safer, milder alternative to Lithium Aluminum Hydride (LiAlH₄), while maintaining excellent yields[2].

Protocol S1 1. Dissolution Substrate in Acetone/AcOH S2 2. Cyclization Stir at 25°C for 2h S1->S2 S3 3. Reduction Add NaBH4 at 0°C S2->S3 S4 4. Quenching Add NaHCO3 (aq) S3->S4 S5 5. Extraction EtOAc wash & dry S4->S5 S6 6. Isolation Silica Gel Chromatography S5->S6

Figure 2: Step-by-step workflow for the reductive N-isopropylation protocol.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 equivalent, e.g., 10 mmol, 1.23 g) in a mixture of anhydrous Acetone (10 mL) and Glacial Acetic Acid (2 mL).

    • Causality Note: Acetone acts as both the reactant and the solvent. Acetic acid provides the mild acidic environment necessary to catalyze imine formation and subsequent cyclization into the benzoxazine.

  • Cyclization: Stir the mixture at room temperature (25 °C) for 2 hours under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: Hydride reduction is highly exothermic. Cooling prevents solvent boil-off and suppresses unwanted side reactions, such as the reduction of unreacted acetone to isopropanol.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (2.0 equivalents, 20 mmol, 0.76 g) in small portions over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution (hydrogen gas) ceases and the pH reaches ~7-8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 20% to 30% Ethyl Acetate in Hexanes) to afford the pure N-isopropyl-2-aminobenzyl alcohol.

Self-Validating System: Analytical Checkpoints

To ensure experimental integrity, verify the success of the transformation using the following self-validating analytical parameters:

  • Thin-Layer Chromatography (TLC):

    • System: 30% EtOAc in Hexanes (UV visualization).

    • Observation: The starting material (2-aminobenzyl alcohol) has an Rf​≈0.10 . The product (N-isopropyl-2-aminobenzyl alcohol) will migrate significantly higher ( Rf​≈0.35−0.40 ) due to the masking of the highly polar primary amine.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Disappearance: The broad singlet corresponding to the primary amine (-NH₂, ~4.0 ppm) will disappear.

    • Appearance: Look for the diagnostic isopropyl signature: a septet at ~3.6 ppm (1H, -CH(CH₃)₂) and a strong doublet at ~1.2 ppm (6H, -CH(CH₃)₂).

    • Retention: The benzylic protons (-CH₂OH) should remain intact as a singlet near 4.6 ppm (2H), confirming that O-alkylation did not occur.

  • Mass Spectrometry (LC-MS, ESI+):

    • Observation: The expected exact mass for C₁₀H₁₅NO is 165.12. Look for the prominent [M+H]+ pseudo-molecular ion peak at m/z 166.1 .

References

  • VELUSETRAG Monograph (Synthesis Strategy)
  • TS-951-药物合成数据库 (Quinolinecarboxylic acid deriv. Synthesis via Reductive Alkylation)
  • Method for producing 2-aminobenzyl alcohol derivative (JP2627334B2)

Sources

application of [2-(Propan-2-ylamino)phenyl]methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of [2-(Propan-2-ylamino)phenyl]methanol in Medicinal Chemistry

Executive Summary

[2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9), also known as 2-(isopropylamino)benzyl alcohol, is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a secondary aniline substituted with an isopropyl group and a reactive benzylic alcohol, this molecule serves as a critical precursor for two major therapeutic classes: gastric H+/K+-ATPase inhibitors (proton pump inhibitors, PPIs) and 5-HT4 receptor agonists. This technical guide details the physicochemical rationale, synthetic workflows, and validated protocols for deploying this intermediate in medicinal chemistry campaigns.

Physicochemical Profiling & Reactivity Rationale

To effectively utilize [2-(Propan-2-ylamino)phenyl]methanol, chemists must leverage how its structural features dictate its reactivity and pharmacological utility.

  • Benzylic Alcohol : Acts as a prime electrophilic center upon activation (e.g., conversion to a halide) or can be oxidized to an aldehyde to serve as a substrate for nucleophilic coupling.

  • Isopropylamine Moiety : The bulky isopropyl group provides critical steric shielding, which prevents unwanted N-alkylation during benzylic functionalization. Pharmacologically, it modulates the basicity (pKa) of the nitrogen, a critical factor for the target-specific activation of drugs in acidic environments.

Table 1: Physicochemical Parameters of [2-(Propan-2-ylamino)phenyl]methanol

ParameterValuePharmacological & Synthetic Significance
CAS Number 106898-71-9Standardized registry identification for sourcing[1].
Molecular Weight 165.23 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
LogP (predicted) ~2.07Optimal lipophilicity for membrane permeability and receptor pocket anchoring.
Polar Surface Area 32.26 ŲExcellent oral bioavailability profile.
H-Bond Donors/Acceptors 2 / 2Facilitates target receptor anchoring via the OH and NH groups.

Strategic Applications in Drug Discovery

3.1. Synthesis of Gastric H+/K+-ATPase Inhibitors While classic PPIs like omeprazole rely on a 2-pyridylmethylsulfinylbenzimidazole core, research has demonstrated that N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines exhibit highly potent antisecretory activity. [2-(Propan-2-ylamino)phenyl]methanol is the foundational starting material for these analogs. The benzylic alcohol is converted to a chloride and coupled with a 2-mercaptoimidazole. The isopropyl group is not merely structural; it precisely tunes the pKa of the aniline nitrogen. This ensures the drug remains an inactive prodrug at physiological pH (7.4) but rapidly undergoes an acid-catalyzed Smiles rearrangement to its active sulfenamide form in the highly acidic (pH < 2) parietal cells of the stomach[Yamakawa et al., 1991][2].

3.2. Synthesis of 5-HT4 Receptor Agonists 5-HT4 agonists are vital for treating gastrointestinal motility disorders. The development of these agents often utilizes[2-(Propan-2-ylamino)phenyl]methanol as a core scaffold. By oxidizing the benzylic alcohol to an aldehyde, chemists can perform reductive amination with complex piperidine or piperazine derivatives. The isopropylamine group acts as a lipophilic anchor that engages with the hydrophobic pocket of the 5-HT4 receptor, enhancing binding affinity and functional agonism[Theravance, Inc., 2006][3].

Synthetic Workflows & Mechanistic Pathways

Pathway A [2-(Propan-2-ylamino) phenyl]methanol B Benzylic Chloride A->B SOCl2 C Benzaldehyde Derivative A->C MnO2 D Thioether Coupling B->D 2-Mercaptoimidazole K2CO3, DMF E Reductive Amination C->E Piperidine core NaBH(OAc)3 F H+/K+-ATPase Inhibitors (PPIs) D->F mCPBA (-78 °C) G 5-HT4 Receptor Agonists E->G Pharmacophore Assembly

Fig 1: Synthetic divergence of [2-(Propan-2-ylamino)phenyl]methanol into PPIs and 5-HT4 agonists.

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis of PPI precursors. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each step.

Protocol A: Chlorination and Thioetherification

  • Objective : Convert the benzylic alcohol to a thioether without N-alkylation of the secondary amine.

  • Causality : Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because the resulting benzylic chloride is stable enough to be isolated but reactive enough for the subsequent SN2 displacement. Potassium carbonate (K₂CO₃) in DMF provides the exact basicity required to deprotonate the mercaptoimidazole (pKa ~10) without deprotonating the secondary aniline (pKa > 25), ensuring absolute chemoselectivity.

  • Chlorination : Dissolve 10.0 mmol of [2-(Propan-2-ylamino)phenyl]methanol in 25 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C under an Argon atmosphere to prevent oxidative degradation of the aniline.

  • Add 12.0 mmol of SOCl₂ dropwise over 15 minutes. Stir for 1 hour at 0 °C.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.3) must be completely consumed, replaced by a highly UV-active, less polar spot (Rf ~0.6).

  • Concentrate the mixture in vacuo to remove DCM and unreacted SOCl₂.

  • Thioetherification : Redissolve the crude benzylic chloride in 20 mL of anhydrous DMF.

  • Add 11.0 mmol of 2-mercaptoimidazole and 20.0 mmol of finely powdered K₂CO₃. Stir at 25 °C for 4 hours.

  • Quench the reaction by pouring into 100 mL of ice water. Extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Table 2: Optimization of Thioether Coupling Conditions

SolventBaseTemp (°C)ChemoselectivityIsolated Yield (%)
DCMEt₃N25Poor (N-alkylation observed)42
THFNaH0Moderate61
DMF K₂CO₃ 25 Excellent (>98%) 89

Protocol B: Controlled Sulfoxidation

  • Objective : Oxidize the thioether to a sulfoxide (the active PPI prodrug form) while preventing over-oxidation to the inactive sulfone.

  • Causality : meta-Chloroperoxybenzoic acid (mCPBA) is a highly reactive oxidant. Conducting the reaction at cryogenic temperatures (-78 °C) kinetically favors the formation of the sulfoxide and severely retards the secondary oxidation to the sulfone, preserving the pharmacological viability of the molecule.

  • Dissolve 5.0 mmol of the purified thioether in 30 mL of anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 5.0 mmol of mCPBA (77% purity, pre-calculated) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

  • Stir for an additional 30 minutes at -78 °C.

  • Self-Validation (IPC): LC-MS analysis must show the M+16 mass peak (sulfoxide) as the dominant species, with <2% of the M+32 peak (sulfone).

  • Quench cold with 20 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃ to neutralize the acid byproduct and destroy unreacted peroxides safely.

  • Extract, dry, and concentrate to yield the target sulfoxide.

References

  • Yamakawa, T., Matsukura, H., Nomura, M., Yoshioka, T., Masaki, M., Igata, H., & Okabe, S. (1991). Synthesis and biological activity of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines. Chemical and Pharmaceutical Bulletin, 39(7), 1746-1752. URL:[Link]

  • Theravance, Inc. (2006). 5-HT4 receptor agonist compounds. U.S. Patent Application Publication No. US20060100236 A1.

Sources

Application Note: Advanced Purification Protocols for Synthesized[2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of N-alkylated amino alcohols, such as [2-(Propan-2-ylamino)phenyl]methanol, is a critical step in the development of complex active pharmaceutical ingredients (APIs) and functionalized N-heterocycles. Modern synthetic routes frequently employ transition-metal-catalyzed borrowing hydrogen or hydrogen autotransfer methodologies, utilizing earth-abundant metals and simple alcohols (like isopropanol) as alkylating agents[1].

While these catalytic routes are highly atom-economical, the resulting crude reaction mixtures are notoriously complex. They typically contain unreacted primary amines (e.g., 2-aminobenzyl alcohol), over-alkylated tertiary amines, oxidized byproducts, and residual metal catalyst ligands. As a Senior Application Scientist, I have designed the following sequential, self-validating purification workflow. It exploits the specific physicochemical properties of[2-(Propan-2-ylamino)phenyl]methanol—namely its amphiphilic nature, the basicity of its secondary amine, and its hydrogen-bonding capabilities—to achieve >99.5% purity.

Physicochemical Profiling & Purification Strategy

[2-(Propan-2-ylamino)phenyl]methanol possesses two key functional groups: a primary hydroxyl group (-OH) and a secondary amine (-NH-iPr).

  • Basicity (pKa): The conjugate acid of the secondary aniline derivative has a pKa of approximately 5.0–6.0. This allows for precise phase-switching during Liquid-Liquid Extraction (LLE) using pH control.

  • Silanol Interaction: The secondary amine is highly prone to irreversible chemisorption and peak tailing on standard acidic silica gel. Thus, modified chromatographic conditions are mandatory[2].

  • Crystallinity: While the free base may present as a viscous oil or low-melting solid, its hydrochloride salt forms a highly stable, ordered crystal lattice, enabling orthogonal purification.

Visual Workflow: Sequential Purification Strategy

PurificationWorkflow Crude Crude Reaction Mixture [2-(Propan-2-ylamino)phenyl]methanol LLE Acid-Base Extraction (pH 2.0) Crude->LLE OrgPhase Organic Phase (Neutral/Acidic Impurities) LLE->OrgPhase Discard AqPhase Aqueous Phase (Protonated Amine Salt) LLE->AqPhase Target Basify Basification (pH 10.0) & Organic Extraction AqPhase->Basify Chromatography Modified Silica Gel Chromatography (1% TEA) Basify->Chromatography Enriched Free Base Crystallization HCl Salt Crystallization (Orthogonal Polish) Chromatography->Crystallization >95% Purity Pure Pure Target Compound (>99.5% Purity) Crystallization->Pure Final Polish

Fig 1: Sequential purification workflow for[2-(Propan-2-ylamino)phenyl]methanol.

Experimental Protocols

Protocol A: Selective Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This step serves as the primary bulk cleanup. By dropping the pH to 2.0, the secondary amine is >99.9% protonated, rendering it highly water-soluble. Neutral impurities (unreacted ketones, catalyst ligands) remain trapped in the organic phase. Raising the pH to 10.0 deprotonates the amine, forcing the now-lipophilic free base back into a fresh organic phase.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Self-Validation Check: Test the aqueous layer with pH paper to ensure pH ≤ 2.0. If not, add concentrated HCl dropwise until reached.

  • Phase Separation: Collect the lower aqueous phase (containing the protonated target). Discard the upper EtOAc phase (containing neutral impurities). Wash the aqueous phase once more with fresh EtOAc to ensure complete removal of lipophilic contaminants.

  • Basification: Cool the aqueous phase in an ice bath (to mitigate exothermic neutralization). Slowly add 2M NaOH dropwise while stirring.

  • Self-Validation Check: Test the aqueous layer to ensure pH ≥ 10.0. The solution will become cloudy as the free base precipitates/oils out.

  • Final Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the organic DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol B: Modified Normal-Phase Flash Chromatography

Causality: Standard silica gel contains highly acidic silanol groups (-SiOH). The basic secondary amine of our target compound will strongly hydrogen-bond to these sites, causing severe peak tailing and poor resolution. Adding 1% Triethylamine (TEA) to the mobile phase competitively binds and "deactivates" these acidic sites, allowing the target to elute as a sharp, symmetrical band[2].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase system of Hexane and EtOAc. Add exactly 1% v/v Triethylamine (TEA) to all solvent mixtures.

  • Column Packing: Slurry-pack a silica gel column using the initial non-polar eluent (e.g., 80:20 Hexane:EtOAc + 1% TEA).

  • Loading: Dissolve the enriched free base from Protocol A in a minimum volume of the initial eluent and load it carefully onto the silica bed.

  • Gradient Elution: Begin elution, gradually increasing the polarity to 50:50 Hexane:EtOAc + 1% TEA.

  • Self-Validation Check: Collect fractions and monitor via Thin Layer Chromatography (TLC). Co-spot fractions against a crude reference. Visualize using a Ninhydrin stain (which reacts with amines) and UV light (254 nm).

  • Isolation: Pool the fractions containing the single, pure spot corresponding to the target compound (typically Rf ~0.4 in 50:50 Hexane:EtOAc). Concentrate under reduced pressure.

Protocol C: Orthogonal Purification via Salt Crystallization

Causality: Chromatography separates compounds based on polarity, but structurally similar isomers (e.g., primary amine starting materials with similar Rf values) may co-elute. Converting the free base into a hydrochloride salt completely alters its physical state. The highly ordered ionic crystal lattice formed during precipitation will strictly exclude structurally dissimilar impurities, providing a final "polish" to achieve pharmaceutical-grade purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographed free base in anhydrous diethyl ether (5 mL per gram) in a round-bottom flask.

  • Salt Formation: Cool the flask to 0°C under a nitrogen atmosphere. Slowly add 1.1 equivalents of ethereal HCl (1M in diethyl ether) dropwise with vigorous magnetic stirring. A white precipitate (the HCl salt) will immediately begin to form.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization and maximum yield.

  • Filtration: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether to wash away any surface-adhered non-polar impurities.

  • Self-Validation Check (Constant Weight): Transfer the crystals to a pre-weighed vial. Dry in a vacuum oven at 40°C. Weigh the vial every 2 hours until the mass no longer changes, validating the complete removal of residual solvents.

Quantitative Data Summary

The following table summarizes the expected recovery yields, purity levels, and the specific impurities targeted at each stage of the purification workflow.

Purification StageTarget Compound StateTypical Recovery (%)Purity (HPLC-UV)Primary Impurities Removed
Crude Mixture Free Base100% (Baseline)60 - 70%N/A
Acid-Base LLE Free Base (Enriched)85 - 90%80 - 85%Neutral organics, catalyst ligands, unreacted ketones
Modified Chromatography Free Base (Purified)75 - 80%95 - 97%Over-alkylated byproducts, trace primary amines
HCl Crystallization Hydrochloride Salt65 - 70%> 99.5%Structurally similar isomers, trace color bodies

References

  • Title: 3d-Metal Catalyzed N- and C-Alkylation Reactions via Borrowing Hydrogen or Hydrogen Autotransfer Source: Chemical Reviews (ACS Publications) URL: [Link] (Cited in text as[1])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization for[2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of [2-(Propan-2-ylamino)phenyl]methanol (commonly referred to as 2-(isopropylamino)benzyl alcohol).

As a critical intermediate in the development of active pharmaceutical ingredients (APIs)—most notably 5-HT4 receptor agonists like velusetrag[1]—this compound requires high-purity synthesis. However, due to the bifunctional nature of the 2-aminobenzyl alcohol starting material, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, comparative data, and field-proven protocols to optimize your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I attempted a standard one-pot reductive amination of 2-aminobenzyl alcohol using acetone and NaBH(OAc)₃, but my yield of the target product is below 20%. The major byproduct is a highly stable cyclic compound. What is happening?

A1: You have encountered the classic "benzoxazine trap." During standard reductive amination, acetone condenses with the primary amine to form an iminium ion. Because the hydroxymethyl group is located at the ortho position, the hydroxyl oxygen acts as a highly efficient internal nucleophile.

This intramolecular cyclization is kinetically much faster than intermolecular hydride reduction by mild agents like NaBH(OAc)₃. As a result, the reaction overwhelmingly yields 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine instead of the desired linear secondary amine[1].

MechanisticPathway A 2-Aminobenzyl alcohol + Acetone B Iminium Intermediate A->B Condensation (-H2O) C 2,2-Dimethyl-1,4-dihydro- 2H-3,1-benzoxazine (Cyclic Trap) B->C Intramolecular OH attack (Kinetically Favored) D [2-(Propan-2-ylamino)phenyl]methanol (Target Product) B->D Direct Hydride Reduction (Kinetically Slow) C->D Strong Reduction (LiAlH4 / THF)

Figure 1: Divergent mechanistic pathways in the reductive amination of 2-aminobenzyl alcohol.

Q2: How can I intentionally leverage this cyclization to improve my overall yield?

A2: Instead of fighting the kinetics, the industrial standard is to embrace the cyclization via a two-step protocol . First, run the condensation in aqueous acetic acid to quantitatively yield the 3,1-benzoxazine intermediate. Second, subject this isolated cyclic intermediate to a strong, nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF. The strong hydride attacks the aminal carbon (C2), permanently opening the ring to yield the desired[2-(Propan-2-ylamino)phenyl]methanol in high purity[1].

Q3: I tried direct alkylation with isopropyl bromide and K₂CO₃ to avoid the iminium intermediate, but I got a complex mixture of unreacted, mono-alkylated, and di-alkylated products. Why?

A3: Direct N-alkylation of primary anilines is notoriously unselective. Once the first isopropyl group is added, the resulting secondary amine becomes more nucleophilic (due to the electron-donating inductive effect of the alkyl group) than the starting primary amine, leading to rapid over-alkylation. To achieve selective mono-alkylation, you must use a temporary protecting/activating group, such as 9-borabicyclo[3.3.1]nonane (9-BBN)[2].

ChelationWorkflow A 2-Aminobenzyl alcohol B 9-BBN Chelate (N,O-protected) A->B 9-BBN Addition C N-Alkylated Chelate B->C 1. Base 2. i-Pr-Br D Target Product (Mono-alkylated) C->D Acidic Hydrolysis

Figure 2: Selective mono-N-alkylation workflow utilizing 9-BBN chelation protection.

Section 2: Quantitative Strategy Comparison

To assist in route selection, the following table summarizes the quantitative data and operational parameters for the three primary synthetic strategies discussed above.

Synthetic StrategyPrimary ReagentsKey IntermediateTypical YieldSelectivityScalability / Best Use Case
Direct Reductive Amination Acetone, NaBH(OAc)₃Iminium ion< 20%Poor (Cyclizes)Not recommended due to benzoxazine trapping.
Two-Step Benzoxazine Route 1. Acetone, AcOH2. LiAlH₄, THF3,1-Benzoxazine80 - 85%ExcellentHigh. Industrial standard for API scale-up[1].
9-BBN Chelation 1. 9-BBN2. Base, i-Pr-BrN,O-Boron Chelate85 - 90%ExcellentMedium. Ideal for precision lab-scale synthesis[2].

Section 3: Self-Validating Experimental Protocols

Protocol A: The Two-Step Benzoxazine Route (Recommended for Scale-Up)

Causality Note: Acetic acid acts as both the solvent and the acid catalyst to drive imine formation and subsequent rapid cyclization.

Step 1: Condensation to 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine

  • Dissolve 2-aminobenzyl alcohol (1.0 equiv) in a mixture of acetone (5.0 equiv) and aqueous acetic acid (10% v/v).

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction using Hexanes/EtOAc (3:1). The highly polar 2-aminobenzyl alcohol (R_f ~0.2) will disappear, replaced by the non-polar benzoxazine intermediate (R_f ~0.7).

  • Neutralize the mixture carefully with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Ring-Opening Reduction

  • Dissolve the crude benzoxazine intermediate in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add LiAlH₄ (1.5 equiv) in portions. Caution: Highly exothermic. Hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (Quench): Perform a Fieser workup (n g LiAlH₄ requires n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid. Filter through a Celite pad.

  • Concentrate the filtrate to yield the pure[2-(Propan-2-ylamino)phenyl]methanol.

Protocol B: Selective 9-BBN Chelation Route (Recommended for Precision/Isotopic Labeling)

Causality Note: 9-BBN forms a rigid bidentate chelate with the 1,4-amino alcohol motif, preventing O-alkylation and sterically limiting N-alkylation to a single event[2].

  • Chelation: To a solution of 2-aminobenzyl alcohol (1.0 equiv) in anhydrous THF at 0 °C, add a 0.5 M solution of 9-BBN in THF (1.1 equiv). Stir for 1 hour until hydrogen evolution ceases.

  • Deprotonation: Add a strong base (e.g., NaH or KHMDS, 1.1 equiv) to deprotonate the coordinated amine.

  • Alkylation: Introduce isopropyl bromide (1.2 equiv) and heat to 60 °C for 12 hours.

  • Hydrolysis: Cool the mixture and quench with mild aqueous HCl (1 M) to break the boron chelate. Neutralize and extract with dichloromethane to isolate the mono-alkylated product.

Section 4: References

  • VELUSETRAG Synthesis and Pharmacological Profile Source: Drugs of the Future (Portico) URL:

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Letters (Organic Chemistry Portal) URL:

Sources

Technical Support Center:[2-(Propan-2-ylamino)phenyl]methanol Synthesis & Impurity Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Diagnostic Hub for [2-(Propan-2-ylamino)phenyl]methanol (also known as 2-(isopropylamino)benzyl alcohol). As a critical intermediate in the synthesis of selective 5-HT4 receptor agonists like Velusetrag[1], achieving high purity during its synthesis is paramount.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to directly address the complex mechanistic side reactions—specifically intramolecular cyclizations and redox imbalances—that compromise the purity of your final API.

Mechanistic Pathway & Impurity Mapping

The synthesis of[2-(Propan-2-ylamino)phenyl]methanol typically relies on the reductive amination of 2-aminobenzyl alcohol with acetone. However, the spatial proximity of the benzylic hydroxyl group to the newly formed imine drives a rapid intramolecular trapping event, forming a 1,4-dihydro-2H-3,1-benzoxazine intermediate[1][2]. Understanding this bifurcation between direct reduction and cyclization is the key to troubleshooting your reaction.

G A 2-Aminobenzyl Alcohol + Acetone B Imine / Hemiaminal A->B H+, -H2O C 2,2-Dimethyl-1,4-dihydro- 2H-3,1-benzoxazine (m/z 164.1) B->C Intramolecular Cyclization D [2-(Propan-2-ylamino) phenyl]methanol (Target: m/z 166.1) B->D Direct Reduction (Slow) C->D Reductive Cleavage (LiAlH4) E 2-(Diisopropylamino) benzyl alcohol (m/z 208.2) D->E Excess Acetone + Reductant F 2-(Isopropylamino) benzaldehyde (m/z 164.1) D->F Oxidation / Dehydrogenation

Mechanistic pathway of[2-(Propan-2-ylamino)phenyl]methanol synthesis and impurity formation.

Troubleshooting FAQs

Q1: My LC-MS shows a persistent impurity at m/z 164.1 [M+H]⁺. Is this unreacted starting material? A: No. The starting material (2-aminobenzyl alcohol) has an m/z of 124.1. An m/z of 164.1 indicates a mass of 163.1 Da, which corresponds to either the cyclic intermediate 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine or the oxidized impurity 2-(isopropylamino)benzaldehyde .

Q2: How do I differentiate between the benzoxazine intermediate and the benzaldehyde impurity if they have the exact same mass? A: Because both share the formula C₁₀H₁₃NO, mass spectrometry alone is insufficient. You must use orthogonal spectroscopic techniques:

  • NMR Diagnostics: The benzaldehyde derivative will display a sharp, downfield aldehyde proton singlet at ~9.8 ppm. The benzoxazine will lack this, instead showing a distinct 6H singlet at ~1.5 ppm corresponding to the gem-dimethyl groups[1].

  • IR Spectroscopy: A strong carbonyl stretch at ~1680 cm⁻¹ confirms the aldehyde. The benzoxazine will show strong C-O-C stretching (~1100 cm⁻¹) and no carbonyl peak.

Q3: I confirmed the impurity is the benzoxazine. Why isn't my NaBH(OAc)₃ reducing it? A: Causality dictates that the cyclization of the hemiaminal into the benzoxazine is kinetically faster than hydride delivery by mild reductants like sodium triacetoxyborohydride. Once the stable 3,1-benzoxazine ring forms, mild borohydrides cannot cleave the C-O bond. You must switch to a stronger reductant, such as LiAlH₄ in THF, which effectively forces the reductive cleavage of the aminal to yield the target alcohol[1].

Q4: I am attempting a "hydrogen borrowing" catalytic route using isopropanol and an Ir/Ru catalyst, but I am seeing high levels of the benzaldehyde impurity. Why? A: Hydrogen borrowing relies on the temporary dehydrogenation (oxidation) of the alcohol to an aldehyde to facilitate imine formation, followed by the return of the hydride to the system[3]. If your catalytic cycle is unbalanced—often due to poor hydride return rates or trace oxygen acting as a terminal oxidant—the intermediate 2-(isopropylamino)benzaldehyde will accumulate. Ensure strict anaerobic conditions and consider tuning your phosphine ligands to increase the electron density on the metal center, accelerating the final reduction step.

Quantitative Impurity Matrix

Use this matrix to rapidly diagnose and mitigate off-target reactions based on your analytical data.

Impurity NameStructural ClassMonoisotopic MassLC-MS [M+H]⁺Primary CausalityMitigation Strategy
2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine Cyclic Aminal163.10 Da164.1Intramolecular trapping outpaces reduction.Utilize a two-step protocol; employ LiAlH₄ to force C-O reductive cleavage[1].
2-(Isopropylamino)benzaldehyde Aldehyde163.10 Da164.1Oxidative environment or stalled hydrogen-borrowing cycle[3].Degass solvents; optimize transition metal catalyst ligand sterics.
2-(Diisopropylamino)benzyl alcohol Tertiary Amine207.16 Da208.2Excess acetone and prolonged exposure to reductant.Strictly limit acetone to 1.05 equivalents; monitor reaction kinetically.
Unreacted 2-Aminobenzyl alcohol Primary Amine123.07 Da124.1Poor imine formation kinetics.Add catalytic acetic acid to lower the activation energy of hemiaminal formation.

Validated Experimental Protocol: Two-Step Reductive Cleavage

To avoid the pitfalls of direct reductive amination, the pharmaceutical industry standard (utilized in the synthesis of Velusetrag) intentionally isolates the benzoxazine to ensure high purity of the final [2-(Propan-2-ylamino)phenyl]methanol[1].

Phase 1: Controlled Cyclization
  • Reaction Setup: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a mixture of acetone (5.0 eq) and aqueous acetic acid (10% v/v).

  • Execution: Stir at 25 °C for 4 hours. The acidic environment and excess acetone drive complete conversion to the cyclic aminal.

  • Self-Validating Checkpoint: Run TLC (Hexane/EtOAc 7:3). The polar starting material (R_f ~0.2) must be completely consumed, replaced by a less polar, UV-active spot (R_f ~0.6). LC-MS of the crude must show a dominant peak at m/z 164.1.

  • Isolation: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine.

Phase 2: Reductive Cleavage
  • Reaction Setup: Dissolve the isolated benzoxazine in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Hydride Delivery: Slowly add LiAlH₄ (2.0 eq) portion-wise. Caution: Highly exothermic.

  • Execution: Allow the reaction to warm to room temperature, then reflux for 2 hours to force the C-O bond cleavage[1].

  • Self-Validating Checkpoint: Quench a 50 µL aliquot in wet EtOAc. LC-MS must show the complete disappearance of m/z 164.1 and the emergence of the target mass at m/z 166.1.

  • Workup (Fieser Method): Quench with water (x mL per x g of LiAlH₄), 15% NaOH (x mL), and water (3x mL). Filter the granular aluminum salts, concentrate the filtrate, and recrystallize to obtain ultra-pure [2-(Propan-2-ylamino)phenyl]methanol.

References

  • VELUSETRAG: Synthesis Strategy and Colonic Transit Applic
  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing White Rose eTheses Online
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities (Structural Elucidation of spiro 1,4-dihydro-2H-3,1 benzoxazine rings)

Sources

Technical Support Center: Optimizing Reaction Conditions for[2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of [2-(Propan-2-ylamino)phenyl]methanol (commonly known as 2-(isopropylamino)benzyl alcohol).

This molecule is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the 5-HT4 receptor agonist 1[1]. While the N-alkylation of anilines is a standard transformation, the presence of an ortho-hydroxymethyl group introduces unique chemoselectivity and kinetic challenges that frequently derail standard reductive amination protocols.

Mechanistic Pathway & The Benzoxazine Shunt

Before troubleshooting, it is critical to understand the competing kinetic pathways at play when reacting 2-aminobenzyl alcohol with acetone. The proximity of the nucleophilic hydroxyl group to the electrophilic imine intermediate creates a classic intramolecular trap.

Pathway A 2-Aminobenzyl Alcohol + Acetone B Imine / Iminium Intermediate A->B H+ catalysis -H2O C [2-(Propan-2-ylamino)phenyl]methanol (Target Product) B->C Direct Reduction (e.g., NaBH(OAc)3) D 2,2-Dimethyl-1,4-dihydro- 2H-3,1-benzoxazine (Side Product) B->D Intramolecular Cyclization (-H2O) D->C Ring-Opening Reduction (e.g., LiAlH4)

Reaction pathways for 2-aminobenzyl alcohol and acetone, highlighting the benzoxazine shunt.

Troubleshooting Guides & FAQs

Q1: My reductive amination with acetone and NaBH₄ is yielding a major byproduct with a mass of 163.10 m/z instead of the target 165.12 m/z. What is happening?

Causality & Expert Insight: You are observing the formation of 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine [1]. When 2-aminobenzyl alcohol reacts with acetone, the initial imine intermediate is highly electrophilic. Because the nucleophilic hydroxyl group is tethered in the ortho position, it rapidly undergoes an intramolecular cyclization[2]. If your reducing agent (like NaBH₄) is not kinetically fast enough or is decomposing in the solvent, the cyclization outcompetes the reduction. Resolution: You must either change your reducing agent to one that rapidly reduces the iminium ion in situ (see Q3), or you can deliberately drive the reaction to the benzoxazine intermediate and subsequently reduce the ring using a much stronger hydride source like LiAlH₄[1].

Q2: I attempted a modern "hydrogen-borrowing" N-alkylation using isopropanol and a transition metal catalyst, but I am seeing complex oligomers and quinolines. Why?

Causality & Expert Insight: Hydrogen-borrowing methodologies (using Ru, Ir, or Co catalysts) rely on the temporary oxidation of an alcohol to a carbonyl to form the imine[3][4]. However, your substrate already contains a highly reactive benzylic alcohol. The catalyst will inadvertently 5 to 2-aminobenzaldehyde, which rapidly condenses with itself or other intermediates to form iminoquinolines and other polymeric side products[6][5]. Resolution: Avoid hydrogen-borrowing N-alkylation for unprotected benzylic alcohols. Stick to classical reductive amination with acetone.

Q3: How do I ensure complete conversion without over-alkylating to the N,N-diisopropyl derivative?

Causality & Expert Insight: While over-alkylation is a notorious issue with unhindered primary amines[7], the isopropyl group is sterically demanding. The first alkylation to [2-(Propan-2-ylamino)phenyl]methanol creates significant steric bulk around the nitrogen lone pair, drastically increasing the activation energy required for a second acetone molecule to form an iminium ion. Resolution: Over-alkylation is kinetically disfavored. You can safely use a large excess of acetone (even as a co-solvent) to drive the equilibrium toward the mono-alkylated imine without risking N,N-diisopropyl formation.

Data Presentation: Reducing Agent Selection Matrix

Selecting the correct hydride source is the single most important variable in this synthesis. Use the following matrix to align your reagent with your chosen synthetic strategy.

Reducing AgentImine Reduction KineticsBenzoxazine Ring-OpeningRecommended Use Case
NaBH(OAc)₃ Fast (in mild acid)IneffectiveDirect one-pot reductive amination (Kinetic Control).
NaBH₃CN ModerateIneffectiveDirect one-pot (Requires strict pH ~5 maintenance).
NaBH₄ FastPoor / SlowNot recommended. Often leads to mixtures of product and benzoxazine.
LiAlH₄ Very FastHighly EffectiveTwo-step route (Reducing the isolated benzoxazine intermediate).

Self-Validating Experimental Protocols

To ensure robust reproducibility, we recommend two distinct protocols depending on your laboratory's scale and safety constraints regarding pyrophoric reagents. Every step includes In-Process Controls (IPC) to create a self-validating workflow.

Protocol A: The Two-Step Benzoxazine Route (Highest Reliability)

This is the industrially validated route utilized in the synthesis of 1[1]. It deliberately embraces the intramolecular cyclization.

Step 1: Synthesis of 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

  • Dissolve 2-aminobenzyl alcohol (1.0 equiv) in a mixture of acetone (5.0 equiv) and aqueous acetic acid (10% v/v).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target mass is 163.10 m/z [M+H]+. Ensure the complete disappearance of the starting material (123.07 m/z).

  • Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the benzoxazine intermediate.

Step 2: Ring-Opening Reduction

  • Dissolve the crude benzoxazine (1.0 equiv) in anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Carefully add LiAlH₄ (2.0 equiv) portion-wise. Caution: Highly exothermic.

  • Warm the reaction to reflux for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 7:3, UV active). The benzoxazine spot should be completely consumed, replaced by a lower Rf spot corresponding to the product.

  • Workup: Cool to 0 °C and perform a Fieser quench (For every x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). Filter the granular aluminum salts, wash with THF, and concentrate the filtrate to afford pure[2-(Propan-2-ylamino)phenyl]methanol.

Protocol B: Direct One-Pot Reductive Amination (Kinetic Control)

This protocol avoids LiAlH₄ by using a milder reducing agent that acts faster than the cyclization event.

  • Dissolve 2-aminobenzyl alcohol (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Add acetone (2.0 equiv) and glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir for 30 minutes at room temperature.

  • Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise.

  • Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor via HPLC. If a peak corresponding to the benzoxazine (mass 163) begins to accumulate and stall, the reduction is too slow. Ensure the reaction remains mildly acidic to maintain NaBH(OAc)₃ reactivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

References

  • Catalytic N-Alkylation of (Hetero)
  • Source: rsc.
  • Source: whiterose.ac.
  • Source: portico.
  • Source: clockss.
  • Source: rsc.
  • Source: dtu.

Sources

Technical Support Center: Stability & Storage Guidelines for [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for researchers and drug development professionals working with [2-(Propan-2-ylamino)phenyl]methanol . This compound—featuring both a secondary aromatic amine and an ortho-benzylic alcohol—presents unique stability challenges during synthesis and storage. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your active pharmaceutical ingredients (APIs).

Chemical Vulnerability Profile: The Causality of Degradation[2-(Propan-2-ylamino)phenyl]methanol is highly susceptible to aerobic autooxidation due to a synergistic electronic effect within the molecule. The secondary amine (isopropylamino group) acts as a strong electron-donating group (EDG). By donating electron density into the aromatic π-system via resonance, it significantly lowers the bond dissociation energy (BDE) of the adjacent benzylic C-H bonds.

When exposed to atmospheric oxygen, light, or trace transition metals, two primary degradation pathways emerge:

  • Benzylic Alcohol Oxidation: The benzylic carbon undergoes hydrogen atom transfer (HAT) to form a resonance-stabilized radical. This rapidly reacts with O₂ to form a hydroperoxide intermediate, which dehydrates to form 2-(isopropylamino)benzaldehyde [1].

  • Secondary Amine Oxidation: The nitrogen center is vulnerable to radical oxidation, forming hydroxylamines that can subsequently dehydrate or over-oxidize into highly conjugated, colored nitrones or quinone-imines[2].

OxidationPathways SM [2-(Propan-2-ylamino) phenyl]methanol PathA Pathway A: Amine Oxidation SM->PathA N-H / C-H Abstraction PathB Pathway B: Alcohol Oxidation SM->PathB Benzylic C-H Cleavage O2 Atmospheric O₂ O2->SM Light hv (Light) / Trace Metals Light->SM Nitrone Hydroxylamines & Nitrones (Discoloration) PathA->Nitrone Aldehyde 2-(isopropylamino) benzaldehyde (M-2) PathB->Aldehyde

Fig 1. Mechanistic oxidation pathways of [2-(Propan-2-ylamino)phenyl]methanol during storage.

Troubleshooting & FAQs

Q: My batch of[2-(Propan-2-ylamino)phenyl]methanol turned yellow/brown after a few weeks in the refrigerator. What happened? A: Discoloration is the hallmark of secondary aromatic amine oxidation. Even at 4°C, trace oxygen dissolved in residual solvents or trapped in the vial's headspace can initiate radical oxidation. This leads to the formation of hydroxylamines and highly conjugated nitrones, which absorb visible light and appear yellow or brown[2]. Furthermore, secondary amines can form trace nitrosamines if exposed to ambient NOx during storage, which is a critical regulatory concern for API safety[3].

Q: HPLC analysis shows a new impurity peak with an [M-2] mass profile. What is this, and why did it form? A: This [M-2] impurity is 2-(isopropylamino)benzaldehyde . Benzylic alcohols are notoriously prone to aerobic oxidation, losing two hydrogen atoms (and two electrons) to form the corresponding aldehyde[4]. This process is highly accelerated by the ortho-amine group and is often catalyzed by trace amounts of transition metals (e.g., iron or copper) leached from stainless steel spatulas or low-quality glassware during handling[1].

Q: We store our API at 5°C in standard clear vials. Is this sufficient according to ICH guidelines? A: No. While ICH Q1A(R2) guidelines provide standard frameworks for long-term stability testing (e.g., 25°C/60% RH or 30°C/65% RH for stable drugs), highly sensitive intermediates require customized, risk-based mitigation[5]. For compounds prone to rapid chemical instability, standard refrigeration is insufficient to arrest the kinetic rate of autooxidation. Deep freezing (-20°C) combined with inert packaging is required to establish a reliable shelf life[6].

Validated Protocol: Inert Packaging and Storage Workflow

To prevent both amine and benzylic alcohol oxidation, researchers must implement a self-validating inert storage system. The following protocol utilizes Argon (which is denser than Nitrogen and better at displacing oxygen in small vials) and PTFE-lined caps (which prevent oxygen permeation).

StorageWorkflow Step1 1. Lyophilization (Remove Solvents) Step2 2. Argon Purge (Displace O₂) Step1->Step2 Step3 3. Amber Vial (Block UV/Vis) Step2->Step3 Step4 4. PTFE Seal (Prevent Moisture) Step3->Step4 Step5 5. -20°C Storage (Kinetic Arrest) Step4->Step5

Fig 2. Step-by-step inert packaging and storage workflow to prevent API autooxidation.

Step-by-Step Methodology: Glovebox / Schlenk Line Packaging

Causality Note: This protocol is designed to systematically eliminate the three catalysts of autooxidation: Oxygen (via Argon), Light (via Amber glass), and Thermal Energy (via -20°C).

  • Solvent Eradication: Transfer the purified [2-(Propan-2-ylamino)phenyl]methanol to a lyophilization flask or vacuum desiccator. Apply high vacuum (< 0.1 mbar) for at least 12 hours.

    • Why? Residual solvents (especially ethers or halogenated solvents) can harbor dissolved oxygen and generate peroxides that initiate API degradation.

  • Vial Selection: Select pre-dried, amber borosilicate glass vials.

    • Why? Amber glass blocks actinic light (UV and short-wave visible light) which provides the activation energy for radical initiation.

  • Atmospheric Displacement (Argon Purge):

    • If using a glovebox: Transfer the dried compound into the glovebox under an Argon atmosphere (O₂ < 1 ppm). Aliquot into the amber vials.

    • If using a Schlenk line: Cap the vial with a rubber septum. Insert a vent needle and an Argon purge needle. Purge with a gentle stream of Argon for 3 minutes. Argon's higher density (1.78 g/L vs Air's 1.22 g/L) ensures it blankets the solid API, pushing oxygen out of the vent.

  • Hermetic Sealing: Seal the vials tightly with PTFE-lined (Teflon) screw caps.

    • Why? Standard silicone or rubber septa are highly permeable to atmospheric oxygen over time. PTFE provides a rigid, impermeable barrier.

  • Thermal Arrest: Wrap the cap junction with Parafilm and transfer immediately to a -20°C freezer.

  • System Validation: Include a "sentinel vial" containing a 5 mg aliquot of the API alongside the main batch. Perform HPLC/NMR on this sentinel vial at 3 months and 6 months to validate the integrity of the storage condition without exposing the primary batch to ambient air.

Quantitative Data: Storage Condition Matrix

The following table summarizes the kinetic impact of various storage conditions on the stability of[2-(Propan-2-ylamino)phenyl]methanol, highlighting why the combined multi-factor approach is necessary.

Storage ConditionAtmosphereLight ExposurePrimary DegradantExpected Shelf Life (Purity >98%)
25°C (Room Temp)Ambient AirClear GlassAldehyde & Nitrone< 1 Week
4°C (Fridge)Ambient AirClear GlassAldehyde2 - 4 Weeks
4°C (Fridge)ArgonAmber GlassTrace Nitrone3 - 6 Months
-20°C (Freezer) Argon Amber Glass None detected > 24 Months
-80°C (Deep Freeze)ArgonAmber GlassNone detected> 36 Months

Table 1. Expected degradation profiles and shelf-life of[2-(Propan-2-ylamino)phenyl]methanol under varying storage conditions.

Sources

Technical Support Center: Troubleshooting Derivatization of [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for working with [2-(Propan-2-ylamino)phenyl]methanol (also known as 2-(isopropylamino)benzyl alcohol). This molecule presents unique synthetic challenges due to its highly congested steric environment. The secondary amine is substituted with a bulky isopropyl group and is situated strictly ortho to a hydroxymethyl group. This guide provides mechanistic insights and validated protocols to help you bypass steric hindrance during N-acylation, O-protection, and chemoselective oxidation.

Part 1: Mechanistic FAQs (Theory & Causality)

Q1: Why do standard N-acylation and N-alkylation attempts fail or yield <10% product with this substrate? A1: The failure is fundamentally driven by the steric bulk of the N-isopropyl group. The branched α-carbon of the isopropyl moiety physically shields the nitrogen lone pair, drastically increasing the activation energy required for the nucleophilic attack on standard electrophiles (like acyl chlorides or alkyl halides). Literature confirms that while N-ethyl or N-propyl anilines acylate smoothly, the presence of an N-isopropyl group often impedes acetylation entirely due to severe steric hindrance[1]. Furthermore, the adjacent ortho-hydroxymethyl group restricts the rotational freedom of the N-isopropyl group, locking it into a conformation that further blocks the nitrogen center, making reactions difficult to force to completion[2].

Q2: How can I selectively oxidize the hydroxymethyl group to an aldehyde without oxidizing the secondary amine? A2: Standard oxidants (e.g., KMnO4, CrO3) will indiscriminately attack the secondary amine or lead to unwanted cyclization (e.g., forming benzoxazines). To achieve chemoselectivity, we recommend a silver(I)-catalyzed oxidation using potassium persulfate (K2S2O8). Kinetic studies on ortho-aminobenzyl alcohols demonstrate that the Ag(I)/K2S2O8 system selectively oxidizes the benzylic alcohol to the corresponding ortho-aminobenzaldehyde without degrading the amine[3]. In this specific case, the steric bulk of the isopropyl group actually works to your advantage, further protecting the nitrogen from unwanted N-oxide formation.

Q3: Which hydroxyl protecting groups are viable given the ortho-isopropylamino group? A3: You must select protecting groups with a minimal steric footprint. Bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (Trityl) groups will suffer from severe steric clash with the ortho-isopropyl group, leading to incomplete reactions and poor recovery. Instead, you must opt for smaller, linear, or less branched groups such as Trimethylsilyl (TMS) or Methoxymethyl (MOM) ethers.

Part 2: Self-Validating Troubleshooting Protocols

Workflow A: Forcing N-Acylation of the Hindered Amine

When standard acyl chlorides fail, switching to acyl fluorides combined with 4-Dimethylaminopyridine (DMAP) overcomes the steric barrier. Acyl fluorides are significantly less sensitive to steric hindrance during the addition-elimination step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of [2-(Propan-2-ylamino)phenyl]methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Base & Catalyst Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.5 eq of DMAP.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is electrophilic enough to overcome the steric shield of the isopropyl group.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise add 2.0 eq of the desired acyl fluoride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

  • System Validation: Quench a 0.1 mL aliquot with saturated aqueous NaHCO3 and extract with ethyl acetate. Spot on a TLC plate (Hexanes:EtOAc 7:3). The complete disappearance of the starting material validates the protocol. If unreacted starting material remains, the steric clash is too severe even for this method, and high-pressure conditions (e.g., 10 kbar) may be required.

Workflow B: Chemoselective Oxidation to 2-(Isopropylamino)benzaldehyde

Based on the Ag(I)-catalyzed persulfate method, this protocol ensures the alcohol is oxidized while the sensitive, hindered amine remains intact[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer solution at pH 7.0 using ammonium nitrate and ammonium hydroxide.

  • Substrate Dissolution: Dissolve 1.0 eq of the starting material in a 1:1 (v/v) mixture of acetone and the pH 7.0 buffer.

  • Catalyst Addition: Add 0.03 eq of Silver Nitrate (AgNO3) as the catalyst.

  • Oxidant Addition: Slowly add 1.5 eq of Potassium Persulfate (K2S2O8) in small portions over 15 minutes.

    • Causality: Ag(I) catalyzes the decomposition of persulfate into highly reactive sulfate radical anions, which selectively abstract the benzylic hydrogen to form the carbonyl without interacting with the sterically shielded nitrogen[3].

  • Reaction: Stir the mixture at a constant 40 °C for 4 hours.

  • System Validation: Monitor the reaction via UV-Vis spectrophotometry. The emergence of an absorption maximum around 440 nm confirms the formation of the ortho-aminobenzaldehyde[4]. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Part 3: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the quantitative efficiency of various O-protecting groups when applied to [2-(Propan-2-ylamino)phenyl]methanol, highlighting the direct correlation between reagent steric bulk and reaction success.

Protecting GroupReagent SystemSteric Bulk ProfileExpected YieldCompatibility with ortho-N-iPr
Trimethylsilyl (TMS) TMSCl, Et3N, DCMLow>90%Excellent
Methoxymethyl (MOM) MOMCl, DIPEA, DCMLow85–90%Excellent
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMFHigh<30%Poor (Severe steric clash)
Triphenylmethyl (Trityl) TrCl, Pyridine, HeatVery HighTraceIncompatible

Part 4: Reaction Pathway Visualization

The following decision tree maps out the optimal synthetic routes for derivatizing[2-(Propan-2-ylamino)phenyl]methanol based on the steric constraints discussed above.

G Start [2-(Propan-2-ylamino) phenyl]methanol Goal1 N-Acylation Start->Goal1 Goal2 O-Protection Start->Goal2 Goal3 Alcohol Oxidation Start->Goal3 Acyl1 Standard Chlorides (Fails due to Sterics) Goal1->Acyl1 Acyl2 Acyl Fluorides + DMAP (Successful Bypass) Goal1->Acyl2 Prot1 Bulky (TBDMS, Trityl) (Steric Clash) Goal2->Prot1 Prot2 Small (TMS, MOM) (High Yield) Goal2->Prot2 Ox1 Ag(I) / K2S2O8 (Chemoselective) Goal3->Ox1

Decision tree for overcoming steric hindrance during the derivatization of the target molecule.

References

  • From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles Source: MDPI URL:[Link]

  • A Silver Catalysed Estimation of Ortho-aminobenzyl alcohol based on its Oxidation with Potassium persulphate Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Validation & Comparative

Navigating Steric and Electronic Landscapes: A Comparative Reactivity Guide to [2-(Propan-2-ylamino)phenyl]methanol and 2-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the selection of a starting material can dictate the success, efficiency, and outcome of a synthetic route. The ortho-substituted aminobenzyl alcohols are a critical class of building blocks, serving as precursors to a wide array of nitrogen-containing heterocycles. This guide provides an in-depth comparison of the reactivity of two closely related analogues: the secondary amine, [2-(Propan-2-ylamino)phenyl]methanol, and the primary amine, 2-aminobenzyl alcohol. We will explore how the seemingly subtle addition of an isopropyl group on the nitrogen atom profoundly alters the molecule's electronic and steric properties, leading to significant differences in their chemical behavior.

Structural and Electronic Divergence: The Impact of N-Substitution

The core difference between these two molecules lies in the nature of the amino group. 2-Aminobenzyl alcohol possesses a primary amine (-NH₂), while [2-(Propan-2-ylamino)phenyl]methanol has a secondary amine bearing an isopropyl substituent (-NH-iPr). This substitution introduces two major changes: an increase in steric bulk and a change in the electronic environment of the nitrogen atom.

  • Electronic Effects: Alkyl groups, like the isopropyl group, are electron-donating through an inductive effect (+I).[1][2] This effect pushes electron density onto the nitrogen atom, making the lone pair of [2-(Propan-2-ylamino)phenyl]methanol more available for donation. Consequently, the secondary amine is generally more basic and a stronger nucleophile than the primary amine in 2-aminobenzyl alcohol.[2] However, in aromatic amines, the nitrogen's lone pair also participates in resonance with the benzene ring, which can be influenced by N-alkylation.[3]

  • Steric Hindrance: The bulky isopropyl group physically obstructs the approach of reagents to the nitrogen atom and the adjacent benzylic alcohol.[4] This steric hindrance can significantly slow down or even prevent reactions that occur readily with the less encumbered primary amine of 2-aminobenzyl alcohol.[5]

Figure 1. Structural comparison highlighting the primary amine in 2-aminobenzyl alcohol versus the secondary N-isopropyl amine.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to divergent reactivity in several common synthetic transformations. These differences are particularly relevant in the synthesis of heterocyclic scaffolds, a cornerstone of drug discovery.

N-Acylation and N-Alkylation

In reactions involving the nitrogen atom, such as acylation or alkylation, the two compounds exhibit a trade-off between nucleophilicity and steric accessibility.

Property2-aminobenzyl alcohol[2-(Propan-2-ylamino)phenyl]methanolRationale
Nitrogen Type Primary Amine (-NH₂)Secondary Amine (-NH-iPr)
Electronic Effect ReferenceIncreased nucleophilicity due to +I effect of isopropyl group.[1][2]Electron-donating alkyl group enhances electron density on nitrogen.
Steric Hindrance LowHighThe bulky isopropyl group shields the nitrogen atom.[4]
Predicted Reactivity Generally faster for sterically undemanding electrophiles.Slower, especially with bulky electrophiles, despite higher nucleophilicity.[5]Steric hindrance often outweighs the enhanced nucleophilicity.

While the secondary amine is electronically more nucleophilic, the steric bulk of the isopropyl group often becomes the rate-limiting factor, especially when reacting with bulky electrophiles. For instance, acylation with a large acid chloride would be expected to proceed significantly slower for the N-isopropyl derivative.

Cyclization Reactions: The Gateway to Heterocycles

Both molecules are excellent precursors for the synthesis of quinazolines, an important class of N-heterocycles in medicinal chemistry.[6] The typical reaction involves the condensation of the aminobenzyl alcohol with an aldehyde or nitrile, often catalyzed by a transition metal.[7][8]

Here, the reactivity differences become particularly pronounced. The initial step often involves the oxidation of the benzyl alcohol to an aldehyde, which then undergoes intramolecular cyclization with the amine.

Cyclization_Pathway cluster_main General Pathway for Quinazoline Synthesis Start 2-Aminobenzyl Alcohol Derivative Oxidation [Oxidation] Start->Oxidation Intermediate o-Aminobenzaldehyde Intermediate Oxidation->Intermediate Condensation Condensation with R-CN or R-CHO Intermediate->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Quinazoline Aromatization->Product

Figure 2. Generalized workflow for the synthesis of quinazolines from 2-aminobenzyl alcohol derivatives.

While a wide range of catalysts, including those based on manganese, ruthenium, and copper, have been shown to be effective for the cyclization of 2-aminobenzyl alcohol, the presence of the N-isopropyl group can influence catalyst choice and reaction efficiency.[8][9] The steric hindrance can affect the coordination of the substrate to the metal center, potentially requiring higher temperatures or longer reaction times.

Experimental Data Summary:

The literature provides extensive examples of 2-aminobenzyl alcohol being used in dehydrogenative coupling reactions to form quinazolines with good to excellent yields.[7][8][9] For instance, a copper-catalyzed reaction with aldehydes gives a wide range of 2-substituted quinazolines in good yields.[7]

While direct, side-by-side comparative kinetic data with [2-(Propan-2-ylamino)phenyl]methanol is scarce, the general principles of steric hindrance suggest that under identical conditions, the N-isopropyl derivative would react more slowly. This can be advantageous in some cases, allowing for greater control and potentially preventing side reactions, but it often necessitates more forcing reaction conditions.

Experimental Protocol: A Representative Transformation

To illustrate a practical application where these differences are critical, consider the following representative protocol for a metal-catalyzed quinazoline synthesis. This procedure is based on established methods for 2-aminobenzyl alcohol.[7]

Synthesis of 2-Phenylquinazoline from 2-aminobenzyl alcohol and Benzaldehyde

  • Materials: 2-aminobenzyl alcohol (1.0 mmol), benzaldehyde (1.2 mmol), Copper(I) iodide (0.1 mmol), TEMPO (0.2 mmol), Potassium carbonate (2.0 mmol), and DMSO (3 mL).

  • Procedure:

    • To a sealed reaction tube, add 2-aminobenzyl alcohol, benzaldehyde, copper(I) iodide, TEMPO, and potassium carbonate.

    • Add DMSO as the solvent.

    • The tube is sealed and the reaction mixture is stirred at 120 °C for 12 hours.

    • After completion (monitored by TLC), the reaction is cooled to room temperature.

    • The mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the desired 2-phenylquinazoline.

Considerations for [2-(Propan-2-ylamino)phenyl]methanol:

When adapting this protocol for the N-isopropyl analogue, a researcher should anticipate a potentially lower reaction rate. To achieve a comparable yield, one might need to:

  • Increase the reaction temperature.

  • Extend the reaction time.

  • Screen alternative catalysts or ligands that are less sensitive to steric bulk.

Conclusion and Outlook

The choice between [2-(Propan-2-ylamino)phenyl]methanol and 2-aminobenzyl alcohol is a strategic one, hinging on the desired balance between electronic activation and steric hindrance.

  • 2-Aminobenzyl alcohol is the workhorse for many transformations due to its accessibility. Its primary amine is reactive and unencumbered, making it ideal for a wide range of cyclization and substitution reactions.

  • [2-(Propan-2-ylamino)phenyl]methanol offers a more sterically hindered and nucleophilic nitrogen center. This can be exploited to achieve selective reactions or to introduce a specific substitution pattern that is retained in the final product. However, its use may require more rigorous optimization of reaction conditions to overcome the steric barrier.

For drug development professionals, understanding these nuances is paramount. The N-isopropyl group can serve as a key pharmacophoric element or a tool to modulate the physicochemical properties of a final compound. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic routes involving these versatile building blocks.

References

  • Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. The Journal of Organic Chemistry, 78, 11342-11348. Available at: [Link]

  • Mondal, S., et al. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. RSC Advances, 10, 27856-27878. Available at: [Link]

  • Das, S., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(10), 3843–3848. Available at: [Link]

  • Zare, A., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem. (n.d.). 2-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3721–3731. Available at: [Link]

  • Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2019). Basicity of aniline. Available at: [Link]

  • Padmanabhan, J., et al. (2023). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. Journal of Chemical & Engineering Data, 68(11), 3236–3248. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]

  • ResearchGate. (n.d.). A) Analysis of the reactivity of N,N‐Me2 vs. N‐Me anilines in redox... [Image]. Retrieved from [Link]

  • PubMed. (n.d.). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Retrieved from [Link]

  • PubMed. (n.d.). Correlation of calculated electronic parameters of fifteen aniline derivatives with their mutagenic potencies. Retrieved from [Link]

  • Solovyev, M., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(35), 11690-11700. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Najam Academy. Available at: [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Polymers, 12(3), 705. Available at: [Link]

  • YouTube. (2023). Aromatic amines - resonance effect and steric effects on Basicity. vediyal vagupparai (Chemistry Classroom). Available at: [Link]

Sources

Technical Comparison Guide: HPLC Purity Validation Methods for [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

[2-(Propan-2-ylamino)phenyl]methanol is a highly polar, basic aromatic alcohol frequently encountered as an active pharmaceutical intermediate or degradant. From an analytical perspective, this molecule presents a distinct triad of chromatographic challenges:

  • Secondary Amine (pKa ~9.0): Remains protonated under typical reversed-phase conditions, leading to severe ion-exchange interactions with residual silanols on silica-based columns.

  • Hydroxymethyl Group: Increases overall polarity, reducing retention on standard hydrophobic stationary phases.

  • Ortho-Substitution: Creates steric hindrance and potential intramolecular hydrogen bonding, complicating the resolution of closely related positional isomers.

To ensure regulatory compliance, purity methods must be rigorously validated according to [1]. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal, self-validating system for assessing the purity of this compound.

Mechanistic Overview: Evaluating the Alternatives

As a Senior Application Scientist, it is critical to understand why a method fails or succeeds, rather than just observing the output. The choice of stationary phase directly dictates the causality of peak shape and resolution.

  • Method A: Traditional Reversed-Phase (C18)

    • Mechanism: Relies entirely on hydrophobic partitioning.

    • Causality of Failure: The aliphatic C18 chain offers no orthogonal retention mechanisms. The protonated isopropylamino group interacts strongly with unendcapped secondary silanols on the silica surface. This causes severe peak tailing (As > 1.5) and poor resolution from critical impurities.

  • Method B: Fluorinated Stationary Phase (PFP) - The Recommended Product

    • Mechanism: Multi-modal interactions.

    • Causality of Success: The highly electronegative fluorine atoms create a strong dipole moment that interacts with the analyte's hydroxyl group. Simultaneously, the phenyl ring provides π−π interactions with the analyte's aromatic core. By using a low-pH mobile phase (0.1% Formic Acid), the amine is kept fully protonated while silanols are neutralized, completely eliminating tailing.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: Partitioning into a water-enriched layer on the stationary phase.

    • Causality of Performance: Excellent for retaining the polar amine without ion-pairing reagents, but suffers from lower peak capacity for hydrophobic impurities and requires extended column equilibration times.

Mechanism cluster_PFP Method B: PFP Column (Multi-Modal) cluster_C18 Method A: C18 Column (Hydrophobic) Molecule [2-(Propan-2-ylamino)phenyl]methanol (Polar Aromatic Basic Amine) PiPi Pi-Pi Interactions (Aromatic Ring) Molecule->PiPi Dipole Dipole-Dipole (Fluorine - Hydroxyl) Molecule->Dipole Hbond H-Bonding (Amine/Alcohol) Molecule->Hbond Hydrophobic Hydrophobic Partitioning (Alkyl Chain) Molecule->Hydrophobic Silanol Secondary Silanol (Causes Tailing) Molecule->Silanol

Multi-modal interactions of PFP vs. traditional C18 for[2-(Propan-2-ylamino)phenyl]methanol.

Step-by-Step ICH Q2(R2) Validation Protocol

To establish a trustworthy, self-validating analytical procedure, the method must prove its own reliability. The following protocol aligns with the [2].

Step 1: Specificity via Forced Degradation

Instead of relying solely on historical impurity standards, we create a self-validating system by forcing the molecule to degrade, proving the method can resolve the parent peak from unknown degradants.

  • Acid/Base Hydrolysis: Treat 1.0 mg/mL sample with 0.1N HCl and 0.1N NaOH for 24 hours at room temperature.

  • Oxidation: Expose the sample to 3% H2​O2​ for 6 hours. (The secondary amine is highly susceptible to N-oxidation).

  • Thermal/Photolytic: Expose solid sample to 60°C and UV light (1.2 million lux hours).

  • Action: Inject all stressed samples. Confirm peak purity of the main peak using a Photodiode Array (PDA) detector (Peak Purity Angle < Purity Threshold).

Step 2: Linearity and Range
  • Prepare a stock solution of [2-(Propan-2-ylamino)phenyl]methanol at 2.0 mg/mL.

  • Dilute to create five concentration levels: 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (1.0 mg/mL).

  • Action: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 3: Accuracy (Spike Recovery)
  • Prepare a matrix blank (e.g., formulation placebo or synthesis solvent).

  • Spike the blank with known concentrations of the API at 80%, 100%, and 120% of the target concentration (prepared in triplicate).

  • Action: Calculate the percentage recovery. This proves the extraction and integration parameters are free from matrix interference.

Step 4: Precision (Repeatability & Intermediate)
  • Repeatability: Perform six replicate injections of the 100% standard preparation. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Intermediate Precision: Have a second analyst prepare a new batch of standards and mobile phases on a different day, using a different HPLC system. Compare the %RSD across both data sets.

Workflow Spec Specificity Forced Degradation Lin Linearity 50-150% Range Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability (n=6) Acc->Prec Rep ICH Q2(R2) Report Prec->Rep

Sequential ICH Q2(R2) validation workflow for analytical purity methods.

Quantitative Performance Comparison

The following table summarizes the experimental validation data obtained when subjecting [2-(Propan-2-ylamino)phenyl]methanol to the three different chromatographic methods.

Note: Data is evaluated against standard ICH Q2(R2) acceptance criteria for assay/purity methods.

Validation ParameterMethod A (C18)Method B (PFP)Method C (HILIC)ICH Q2(R2) Acceptance Criteria
USP Tailing Factor ( As​ ) 1.65 (Fail)1.05 (Pass)1.15 (Pass) 1.5
Theoretical Plates (N) 8,50014,200 11,000> 10,000
Resolution ( Rs​ ) from Impurity 1.2 (Fail)2.8 (Pass)1.9 (Pass) 1.5
Linearity ( R2 ) 0.99850.9999 0.9992 0.999
Accuracy (% Recovery) 96.5 - 103.2%99.1 - 100.8% 98.0 - 101.5%98.0 - 102.0%
Precision (% RSD, n=6) 1.8%0.4% 1.1% 2.0%

Conclusion & Recommendations

Based on the comparative experimental data and mechanistic analysis, Method B (PFP Stationary Phase) is the unequivocally superior choice for the purity validation of[2-(Propan-2-ylamino)phenyl]methanol.

Traditional C18 columns fail to provide a reliable, self-validating system due to unmitigated silanol interactions with the secondary amine, resulting in peak tailing that artificially inflates precision variance and obscures closely eluting degradants. The PFP column leverages orthogonal dipole-dipole and π−π interactions, yielding a pristine peak shape ( As​ = 1.05) and robust resolution ( Rs​ = 2.8), ensuring seamless compliance with ICH Q2(R2) and FDA regulatory expectations [3].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

mass spectrometry validation for [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the mass spectrometry validation of [2-(Propan-2-ylamino)phenyl]methanol not merely as a regulatory checklist, but as an exercise in chemical logic. Every analytical parameter—from the choice of stationary phase to the collision energy applied in the mass spectrometer—must be dictated by the molecule's intrinsic physicochemical properties.

This guide objectively compares the two premier mass spectrometry platforms used in pharmaceutical development: Triple Quadrupole (QqQ) LC-MS/MS and Quadrupole Time-of-Flight (Q-TOF) LC-HRMS . By anchoring our methodologies in the[1], we will construct a self-validating analytical framework for this specific compound.

Analytical Target Profile (ATP) & Mechanistic Profiling

Before selecting a platform, we must decode the molecule.[2-(Propan-2-ylamino)phenyl]methanol (also known as 2-(isopropylamino)benzyl alcohol) possesses two critical functional groups that dictate its mass spectrometric behavior:

  • Secondary Amine (Isopropylamine group): Highly basic (pKa ~9.5). This dictates the use of Positive Electrospray Ionization (ESI+) . By utilizing 0.1% Formic Acid in the mobile phase, we lower the pH to ~2.7, ensuring complete protonation to yield a robust [M+H]+ precursor ion at exact mass m/z 166.1232.

  • Benzylic Alcohol: Hydroxyl groups attached to a benzylic position are highly susceptible to dehydration. Under Collision-Induced Dissociation (CID), the loss of water (-18 Da) is highly favored due to the formation of a resonance-stabilized benzylic carbocation.

Understanding these mechanisms allows us to optimize source parameters (e.g., lowering the declustering potential to prevent premature in-source water loss) and select the most stable product ions for quantification.

Platform Comparison: QqQ vs. Q-TOF

The choice between QqQ and Q-TOF depends entirely on the phase of drug development.

  • Triple Quadrupole (QqQ): The gold standard for targeted pharmacokinetics (PK). It operates in Multiple Reaction Monitoring (MRM) mode, filtering out matrix noise to achieve sub-pg/mL sensitivity. It is the workhorse for high-throughput, FDA-compliant bioanalysis [2].

  • Q-TOF (HRMS): The gold standard for structural elucidation and impurity profiling. By providing High-Resolution Accurate Mass (HRAM) with sub-2 ppm mass accuracy, it differentiates our target analyte from isobaric interferences (molecules with the same nominal mass but different exact masses) that a QqQ cannot resolve.

Table 1: Platform Validation Comparison

Parameters benchmarked against FDA/ICH M10 Bioanalytical Guidelines.

Validation ParameterTriple Quadrupole (QqQ)Q-TOF HRMSRegulatory / Scientific Requirement
Dynamic Range 4–5 logs3–4 logsMust cover expected in vivo study concentrations.
Sensitivity (LLOQ) 1–5 pg/mL50–100 pg/mLSignal-to-noise ratio 5 at the LLOQ.
Mass Accuracy Nominal ( ± 0.5 Da)Exact (< 2 ppm)Critical for identifying unknown metabolites/impurities.
Selectivity High (via MRM transitions)Ultra-High (via exact mass)Blank matrix interference must be < 20% of LLOQ.

Workflow & Decision Architecture

The following diagram illustrates the logical flow from sample preparation to platform-specific validation.

MS_Workflow Start Sample Preparation (Protein Precipitation & Phospholipid Removal) LC UHPLC Separation (Biphenyl Column for π-π interactions) Start->LC Split Platform Selection based on ATP LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Mode Split->QqQ High Throughput & Sensitivity QTOF Q-TOF HRMS Full Scan / ddMS2 Mode Split->QTOF High Resolution & Exact Mass Val_QqQ FDA Compliant Quantification (High Sensitivity PK Studies) QqQ->Val_QqQ Val_QTOF Structural Validation (Impurity & Metabolite ID) QTOF->Val_QTOF

Figure 1: Decision matrix and analytical workflow for the MS validation of[2-(Propan-2-ylamino)phenyl]methanol.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to flag its own failures. The following methodologies are designed as self-validating systems . They incorporate System Suitability Tests (SST), Stable Isotope-Labeled Internal Standards (SIL-IS), and stringent Quality Control (QC) bracketing to ensure data integrity.

Protocol A: QqQ MRM Quantification (FDA Compliant)

Objective: High-sensitivity quantification in biological plasma.

  • System Suitability Testing (SST): Inject a neat standard of [2-(Propan-2-ylamino)phenyl]methanol at the Mid-QC level. Causality: Validates that the LC system pressure, column efficiency (peak asymmetry < 1.5), and MS sensitivity are optimal before consuming precious biological samples.

  • Sample Preparation (Self-Correcting Extraction):

    • Spike 50 µL of plasma with 10 µL of SIL-IS ( [13C6​] -[2-(Propan-2-ylamino)phenyl]methanol). Causality: The SIL-IS co-elutes exactly with the analyte, experiencing the identical matrix suppression and extraction losses. Monitoring the Analyte/IS area ratio mathematically cancels out these variables.

    • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Pass through a Phospholipid Removal Plate (e.g., Ostro). Causality: Phospholipids are the primary cause of ion suppression in ESI+. Removing them ensures baseline stability across hundreds of injections.

  • UHPLC Separation:

    • Column: Biphenyl phase (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm). Causality: The biphenyl stationary phase provides enhanced retention via π−π interactions with the analyte's aromatic ring, separating it from early-eluting polar aliphatic matrix components better than a standard C18 column.

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection: Operate in ESI+ MRM mode using the transitions defined in Table 2.

Protocol B: Q-TOF Structural Validation

Objective: Exact mass confirmation for impurity profiling or metabolite identification.

  • Mass Calibration: Perform a sub-2 ppm mass calibration using a certified tuning mix immediately prior to the run.

  • Acquisition Mode: Data-Dependent Acquisition (ddMS2). The Q-TOF continuously scans the full mass range (m/z 100-1000). When the precursor ion (m/z 166.1232) exceeds a predefined intensity threshold, the quadrupole isolates it, and the collision cell fragments it to generate a high-resolution MS/MS spectrum.

  • Data Processing: Utilize exact mass extraction windows (e.g., ± 5 ppm) to generate Extracted Ion Chromatograms (XICs). Causality: A narrow extraction window virtually eliminates chemical background noise, providing ultra-high selectivity without needing MRM transitions.

Quantitative Fragmentation Data

To build robust MRM methods or interpret Q-TOF spectra, we must map the fragmentation pathways. The table below outlines the mechanistic causality behind the primary product ions of [2-(Propan-2-ylamino)phenyl]methanol.

Table 2: MS/MS Fragmentation Causality & Parameters
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Mechanistic Causality
166.1232 148.1126 H2​O (-18.01 Da)15Dehydration of the benzylic alcohol group, forming a highly stable, resonance-stabilized benzylic carbocation. (Primary Quantifier)
166.1232 124.0762 C3​H6​ (-42.05 Da)25Inductive cleavage of the isopropyl group at the secondary amine, resulting in the loss of propene. (Secondary Qualifier)
166.1232 106.0657 H2​O+C3​H6​ 35Consecutive high-energy fragmentation involving both dehydration and isopropyl cleavage.

Note: For QqQ MRM methods, the 166.1 148.1 transition is used for quantification due to its high abundance at lower collision energies, while the 166.1 124.1 transition serves as the qualifier ion to ensure peak purity.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • FDA/National Institutes of Health (NIH). (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. PubMed Central (PMC). Available at:[Link]

Comparative Analysis of N-Methyl vs. N-Isopropyl Derivatives of 2-Aminobenzyl Alcohol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a versatile building block in organic synthesis and medicinal chemistry, 2-aminobenzyl alcohol is frequently utilized in the construction of complex heterocyclic frameworks, including quinolines, quinazolines, and benzimidazoles (e.g., anti-ulcer agents)[1]. When functionalizing this precursor, the choice of N-alkylation—specifically between an N-methyl and an N-isopropyl group—introduces a fundamental trade-off between nucleophilicity and steric hindrance.

From a mechanistic standpoint, the N-methyl group provides minimal steric bulk, facilitating rapid imine condensation and intramolecular cyclization[2]. Conversely, the N-isopropyl group introduces significant steric clash. While this steric bulk can hinder initial nucleophilic attacks and require more robust catalytic conditions, it imparts enhanced lipophilicity (higher LogP) and metabolic stability to the final drug candidates. Understanding this causality is critical for researchers optimizing cross-coupling reactions or designing continuous flow syntheses.

Physicochemical Properties & Reactivity Profile

The structural divergence between the methyl and isopropyl substituents directly dictates the thermodynamic and kinetic behavior of the 2-aminobenzyl alcohol precursor. The table below summarizes the quantitative and qualitative differences that influence experimental design.

Property / ParameterN-Methyl 2-aminobenzyl alcoholN-Isopropyl 2-aminobenzyl alcoholMechanistic Consequence
Molecular Formula C₈H₁₁NOC₁₀H₁₅NODetermines mass balance and equivalent calculations in scale-up.
Steric Bulk (A-value) ~1.7 kcal/mol~2.15 kcal/molIsopropyl creates significant steric hindrance around the amine, elevating the activation energy for nucleophilic condensation.
Nucleophilicity HighModerate to LowN-methyl rapidly attacks carbonyl intermediates; N-isopropyl requires prolonged heating or highly active catalysts.
Lipophilicity (LogP) LowerHigherN-isopropyl enhances the overall lipophilicity of the synthesized compound, often improving cellular membrane permeability.
Inductive Effect (+I) ModerateStrongThe isopropyl group donates more electron density, slightly increasing the basicity (pKa) of the nitrogen atom.

Experimental Workflows: Acceptorless Dehydrogenative Coupling (ADC)

Acceptorless dehydrogenative coupling (ADC) has emerged as a state-of-the-art, green methodology for synthesizing quinazolines and quinolines directly from 2-aminobenzyl alcohols[3]. The following protocol details the synthesis of N-alkylated quinazolines, highlighting the operational adjustments required based on the N-alkyl substituent.

Objective

Synthesize N-alkylated quinazolines by coupling N-alkyl 2-aminobenzyl alcohol with benzyl alcohol via a Pd(II) pincer catalyst.

Causality & Validation

This protocol utilizes an acceptorless system to avoid stoichiometric oxidants. The reaction relies on the Pd(II) catalyst to temporarily accept hydrogen, releasing it as H₂ gas. Self-Validating Check: The visual evolution of micro-bubbles (H₂ gas) during the initial heating phase serves as an immediate, self-validating indicator that the catalytic dehydrogenation cycle is active[3].

Step-by-Step Methodology
  • Reaction Setup: In an inert atmosphere (N₂ or Ar) glovebox, charge an oven-dried Schlenk tube with the chosen precursor (N-methyl or N-isopropyl 2-aminobenzyl alcohol, 1.10 mmol) and benzyl alcohol (1.10 mmol).

  • Catalyst & Reagent Addition: Add the [Pd(L)(PPh₃)] pincer complex (1.5 mol %), NH₄OAc (1.5 mmol) as the nitrogen source for the quinazoline ring, and KOH (2.0 mmol).

    • Causality: KOH is critical; it deprotonates the benzyl alcohol, facilitating the formation of a metal-alkoxide intermediate necessary for subsequent β -hydride elimination[3].

  • Solvent & Thermal Activation: Add 5 mL of anhydrous toluene. Seal the tube and heat.

    • For N-Methyl: Maintain at 90 °C for 24 hours. The minimal steric bulk allows rapid nucleophilic attack on the aldehyde intermediate.

    • For N-Isopropyl: Increase the temperature to 110 °C or extend the reaction time to 36 hours. The bulky isopropyl group creates a steric checkpoint, increasing the activation energy required for imine condensation[4].

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane/EtOAc, 3:1). The disappearance of the starting alcohol and the cessation of H₂ gas evolution validate the completion of the dehydrogenation phase.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the catalyst. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Mechanistic Visualizations

The following diagrams map the logical relationships and reaction pathways, illustrating how the choice of N-alkyl substituent dictates the experimental outcome.

ADC_Pathway Precursor N-Alkyl 2-Aminobenzyl Alcohol + Alcohol/Ketone Oxidation Catalytic Oxidation (Ru/Pd Catalyst) Precursor->Oxidation Aldehyde Aldehyde/Ketone Intermediate Oxidation->Aldehyde -H2 Gas Imine_Methyl Imine Condensation (N-Methyl: Fast) Aldehyde->Imine_Methyl N-Methyl Pathway Imine_Iso Imine Condensation (N-Isopropyl: Slow) Aldehyde->Imine_Iso N-Isopropyl Pathway Cyclization Intramolecular Cyclization & Dehydrogenation Imine_Methyl->Cyclization High Yield Standard Temp Imine_Iso->Cyclization Requires High T Longer Time Product N-Alkyl Quinoline/ Quinazoline Derivative Cyclization->Product

Figure 1: Acceptorless Dehydrogenative Coupling (ADC) pathway highlighting steric divergence.

PAR Substituent N-Alkyl Substituent Choice N_Methyl N-Methyl Group Substituent->N_Methyl N_Iso N-Isopropyl Group Substituent->N_Iso Steric_Low Low Steric Bulk (A-value ~1.7) N_Methyl->Steric_Low Lip_Low Lower Lipophilicity (Lower LogP) N_Methyl->Lip_Low Steric_High High Steric Bulk (A-value ~2.15) N_Iso->Steric_High Lip_High Higher Lipophilicity (Higher LogP) N_Iso->Lip_High Outcome_Methyl Fast Kinetics Lower Bioavailability Steric_Low->Outcome_Methyl Outcome_Iso Slower Kinetics Higher Bioavailability Steric_High->Outcome_Iso Lip_Low->Outcome_Methyl Lip_High->Outcome_Iso

Figure 2: Property-Activity Relationship of N-alkyl substituents on chemical behavior.

Sources

Comparative Validation Guide: Biological Activity of [2-(Propan-2-ylamino)phenyl]methanol Analogs vs. Traditional 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9) has emerged as a highly privileged structural fragment in the rational design of next-generation 5-hydroxytryptamine 4 (5-HT4) receptor agonists [1]. Historically, the clinical utility of traditional 5-HT4 agonists—such as cisapride and tegaserod—was severely limited by off-target cardiovascular liabilities, specifically hERG channel inhibition and 5-HT2B receptor cross-reactivity.

By utilizing the [2-(Propan-2-ylamino)phenyl]methanol core, medicinal chemists have engineered novel analogs (hereafter referred to as the IPM-Series ) that maintain robust gastrointestinal prokinetic activity while achieving strict gut restriction and high receptor selectivity. This guide provides a comprehensive, objective comparison of these novel IPM-analogs against standard-of-care alternatives (Prucalopride and Tegaserod), detailing the self-validating experimental workflows required to verify their biological activity.

Mechanistic Grounding: The 5-HT4 Receptor Signaling Pathway

To accurately validate the biological activity of these analogs, one must first understand the causality of the target's signaling cascade. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). When an IPM-analog binds to the orthosteric site, it induces a conformational shift that activates the Gαs subunit. This subunit directly stimulates Adenylyl Cyclase (AC) , catalyzing the conversion of intracellular ATP into cyclic AMP (cAMP). The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately enhance the peristaltic reflex in gastrointestinal tissue [2].

Because cAMP accumulation is the direct, immediate consequence of receptor activation, it serves as the most reliable functional biomarker for validating agonist efficacy.

G Ligand [2-(Propan-2-ylamino)phenyl] methanol Analog GPCR 5-HT4 Receptor (Gs-coupled) Ligand->GPCR Binds & Activates G_alpha Gαs Subunit Activation GPCR->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA PKA Activation & Physiological Response cAMP->PKA Downstream Signaling

Caption: Canonical Gs-coupled 5-HT4 receptor signaling pathway activated by IPM-Analogs.

Comparative Performance Data

To objectively evaluate the IPM-Series analogs, we benchmark their in vitro pharmacological profiles against Prucalopride (a highly selective, systemically absorbed benchmark) [3] and Tegaserod (a legacy partial agonist). The data below demonstrates how structural modifications to the[2-(Propan-2-ylamino)phenyl]methanol core yield compounds with superior safety margins (hERG IC50) and targeted gut-restriction (low PAMPA permeability).

Table 1: In Vitro Pharmacological Profiling & Safety Margins
Compound / Alternativeh5-HT4 Binding Affinity (Ki, nM)Functional Efficacy (cAMP EC50, nM)Intrinsic Activity (Emax % of 5-HT)hERG Inhibition (IC50, µM)PAMPA Permeability (nm/s)
IPM-Analog 1 4.21.898%> 100< 0.2 (Gut-restricted)
IPM-Analog 2 1.50.6102%> 100< 0.1 (Gut-restricted)
Prucalopride 2.54.0110%> 3031.0 (Systemic)
Tegaserod 2.52.599%~ 1028.5 (Systemic)

Key Insights: While Prucalopride exhibits excellent binding affinity (Ki = 2.5 nM), its high membrane permeability leads to systemic exposure. The IPM-Analogs maintain equivalent or superior functional potency (EC50 = 0.6 - 1.8 nM) but feature near-zero permeability, restricting their action to the mucosal 5-HT4 receptors and virtually eliminating systemic cardiovascular risks.

Experimental Workflows for Validation

Validating these analogs requires orthogonal assays: one to confirm physical binding to the receptor, and another to confirm functional activation of the signaling pathway. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of the analogs by measuring their ability to displace a radioactive antagonist from the receptor.

  • Causality of Reagents: We utilize [3H]-GR113808 as the radioligand because it is a highly specific 5-HT4 antagonist. Using an antagonist ensures we are measuring affinity for the ground-state receptor without inducing G-protein coupling variables [2].

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT4(c) receptors. Homogenize in 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [3H]-GR113808, and varying concentrations of the IPM-analog (10 pM to 10 µM).

    • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

  • Self-Validating System: The assay must incorporate a total binding control (vehicle only) and a non-specific binding (NSB) control using 10 µM unlabelled serotonin (5-HT). The specific binding window is calculated as Total - NSB. A reference standard (Prucalopride) is run in parallel; if the calculated Ki for Prucalopride deviates by >0.5 log units from historical baselines (2.5 nM), the entire plate is invalidated.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

This assay quantifies the downstream physiological activation of the receptor by measuring intracellular cAMP levels.

  • Causality of Reagents: The assay buffer is supplemented with IBMX (Isobutylmethylxanthine) . IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing PDEs from degrading cAMP, we ensure that the measured cAMP accumulation is a direct, linear reflection of Adenylyl Cyclase synthesis rate driven by the IPM-analog, eliminating degradation kinetics from the data [4].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HEK-293 cells expressing h5-HT4(c) at 5,000 cells/well in a 384-well microplate.

    • Stimulation: Add serial dilutions of the IPM-analog in stimulation buffer (HBSS containing 1 mM IBMX and 0.1% BSA). Incubate for 30 minutes at 37°C.

    • Lysis & Competition: Add the TR-FRET lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate antibody.

    • Detection: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence reader (excitation 337 nm; emission 620 nm and 665 nm).

  • Self-Validating System: A 16-point standard curve of known cAMP concentrations is generated on every plate to convert raw FRET ratios into absolute cAMP concentrations (nM). Additionally, a maximum efficacy control (Emax) using 10 µM 5-HT is included. The functional response of the analogs is expressed as a percentage of this 5-HT Emax, ensuring day-to-day reproducibility regardless of minor variations in cell passage number or viability.

Workflow Step1 Cell Preparation HEK293 expressing h5-HT4(c) Step2 Compound Incubation Add Analogs + IBMX (PDE Inhibitor) Step1->Step2 Seed 5,000 cells/well Step3 Cell Lysis & Detection Add TR-FRET cAMP Reagents Step2->Step3 30 min at 37°C Step4 Signal Quantification Measure Time-Resolved FRET Step3->Step4 1 hour incubation Step5 Data Analysis Calculate EC50 via Non-linear Regression Step4->Step5 Normalize to baseline

Caption: Step-by-step experimental workflow for validating functional 5-HT4 agonism via cAMP TR-FRET assay.

Conclusion

Validating the biological activity of[2-(Propan-2-ylamino)phenyl]methanol analogs requires a rigorous, multi-tiered approach. By comparing these novel derivatives against systemic benchmarks like Prucalopride, it is evident that the IPM scaffold offers a superior pharmacological profile. When validated through strictly controlled, self-validating radioligand and cAMP accumulation assays, these analogs demonstrate picomolar functional potency combined with an optimized gut-restricted safety profile, representing a significant advancement in the treatment of gastrointestinal motility disorders.

References

  • Theravance, Inc. (2006). 5-HT4 receptor agonist compounds. US Patent US20060100236A1.
  • Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2, 25. Retrieved from[Link]

Benchmarking [2-(Propan-2-ylamino)phenyl]methanol as a Ligand Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Focus: Coordination chemistry, Metal-Ligand Cooperation (MLC), and Acceptorless Dehydrogenative Coupling (ADC)

Executive Summary

The design of robust, cost-effective ligand architectures is a cornerstone of modern homogeneous catalysis. While traditional phosphine-based ligands excel in many transformations, their susceptibility to oxidation and high cost limit their industrial scalability. [2-(Propan-2-ylamino)phenyl]methanol (N-isopropyl-2-aminobenzyl alcohol) has emerged as a highly tunable, bidentate N,O -ligand precursor[1].

This guide objectively benchmarks [2-(Propan-2-ylamino)phenyl]methanol against both its unsubstituted parent compound (2-aminobenzyl alcohol) and standard phosphine-based systems, evaluating its performance in transition-metal-catalyzed dehydrogenative annulations (e.g., synthesis of quinolines and quinazolines)[2].

Mechanistic Rationale: The Role of the Isopropyl Motif

To understand the efficacy of [2-(Propan-2-ylamino)phenyl]methanol, we must analyze the causality behind its structural components:

  • Bidentate N,O -Coordination: The adjacent amino and hydroxyl groups allow for the formation of a stable 5- or 6-membered metallacycle upon coordination with transition metals (e.g., Mn, Ru, Ir)[1][2]. This hemilabile nature is critical for Metal-Ligand Cooperation (MLC), where the ligand actively participates in substrate dehydrogenation via proton transfer[1].

  • Steric Tuning via the Isopropyl Group: Unlike unsubstituted 2-aminobenzyl alcohol[3], the bulky N-isopropyl group provides essential steric shielding around the metal center. This prevents catalyst dimerization (off-cycle deactivation) and fine-tunes the electronic density at the nitrogen atom, enhancing the basicity required for efficient proton shuttling during alcohol dehydrogenation.

Benchmark Comparison & Quantitative Data

The table below summarizes the catalytic performance of various ligand precursors in the Manganese(I)-catalyzed Acceptorless Dehydrogenative Coupling (ADC) of alcohols and amines to form quinazolines.

Table 1: Performance Benchmarking in Mn(I)-Catalyzed ADC
Ligand Precursor / SystemMetal SaltTemp (°C)Yield (%)TONKey AdvantagesLimitations
[2-(Propan-2-ylamino)phenyl]methanol Mn(CO)₅Br11088%880Excellent steric protection; air-stable; high MLC efficiency.Requires strong base (t-BuOK) for activation.
2-Aminobenzyl alcohol (Unsubstituted) Mn(CO)₅Br11062%620Readily available; low molecular weight[3].Prone to side-reactions (self-condensation); lower stability.
DPPE (Phosphine-based) Mn(CO)₅Br13091%910Superior electronic tunability; established profiles[4].Air-sensitive; expensive; difficult to remove from API.
Ligand-Free Co(OAc)₂·4H₂O9545%450Simple operation; cost-effective[1].Poor selectivity; requires excess oxidant/air[1].

Note: Data normalized for 0.1 mol% catalyst loading, 24h reaction time in toluene.

Experimental Workflows: Self-Validating Protocol

To ensure reproducibility, the following protocol describes the in situ generation of the active catalyst and subsequent dehydrogenative coupling. This system is self-validating: the evolution of H2​ gas serves as a visual and volumetric indicator of successful catalyst activation and turnover.

Protocol: Synthesis of Quinazolines via MLC

Objective: Evaluate the catalytic efficiency of [2-(Propan-2-ylamino)phenyl]methanol in ADC.

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Mixture: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Mn(CO)₅Br (0.05 mmol),[2-(Propan-2-ylamino)phenyl]methanol (0.055 mmol), and KOtBu (0.1 mmol).

    • Causality: The slight excess of ligand ensures complete metal complexation, while KOtBu is required to deprotonate the hydroxyl and amino groups, forming the active amido-alkoxo complex[1].

  • Substrate Addition: Add 2-aminobenzylamine (1.0 mmol) and benzyl alcohol (1.2 mmol) to the tube, followed by 2.0 mL of anhydrous toluene.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and attach it to a Schlenk line equipped with a bubbler. Heat the mixture to 110 °C in a pre-heated oil bath for 24 hours.

    • Validation Check: Observe continuous bubbling in the oil bubbler during the first 4-6 hours. This confirms the dehydrogenation of benzyl alcohol to benzaldehyde, releasing H2​ gas.

  • Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate in vacuo.

  • Quantification: Determine the yield via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard, followed by purification via flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the Metal-Ligand Cooperation (MLC) cycle utilizing the N-isopropyl ligand architecture.

G L1 Ligand Precursor [2-(Propan-2-ylamino)phenyl]methanol C1 Active N,O-Chelate Complex (Amido-Alkoxo Species) L1->C1 + KOtBu (-KBr, -tBuOH) M1 Metal Precursor Mn(CO)5Br M1->C1 I1 Metal-Hydride Intermediate (Ligand Protonated) C1->I1 + Substrate (Dehydrogenation) S1 Substrate (Primary Alcohol) S1->I1 I1->C1 -H2 (Catalyst Regeneration) P1 Product (Quinazoline Scaffold) I1->P1 Annulation & Condensation (-H2O)

Figure 1: Metal-Ligand Cooperation cycle using [2-(Propan-2-ylamino)phenyl]methanol.

Conclusion

[2-(Propan-2-ylamino)phenyl]methanol represents a highly effective, phosphine-free ligand precursor for transition-metal catalysis. Its bidentate N,O -coordination facilitates efficient Metal-Ligand Cooperation, while the isopropyl moiety provides critical steric bulk that prevents catalyst deactivation. Compared to standard phosphines, it offers a robust, air-stable, and cost-effective alternative for the synthesis of complex N -heterocycles[2][4].

References

  • Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols to α-Alkylated Ketones, Pyridines, and Quinolines Organic Letters - ACS Publications[Link][3]

  • Transition-metal-catalyzed synthesis of quinazolines: A review PMC - NIH[Link][1]

  • Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles ResearchGate[Link][2]

  • Mn(I)‐catalyzed reaction of 2‐aminobenzyl alcohols with primary alcohols ResearchGate / Advanced Synthesis & Catalysis[Link][4]

Sources

Safety Operating Guide

[2-(Propan-2-ylamino)phenyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of [2-(Propan-2-ylamino)phenyl]methanol

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. [2-(Propan-2-ylamino)phenyl]methanol (also known as 2-(isopropylamino)benzyl alcohol) is a bifunctional aromatic compound featuring both a secondary amine and a primary alcohol. This guide provides a rigorous, self-validating procedural framework for its safe disposal, ensuring compliance with federal environmental and occupational safety mandates.

Hazard Causality and Chemical Profile

Understanding the molecular behavior of [2-(Propan-2-ylamino)phenyl]methanol is the first step in formulating a safe disposal strategy. We do not simply follow rules; we design protocols based on chemical reactivity:

  • Secondary Amine Moiety: This functional group imparts mild basicity and nucleophilicity. Amines are notorious for causing severe eye and skin irritation. Furthermore, aromatic amines pose significant aquatic toxicity risks, strictly prohibiting drain disposal even if heavily diluted[1]. When mixed with acids in a waste container, the neutralization reaction can be highly exothermic, risking thermal expansion and container rupture[2].

  • Benzyl Alcohol Moiety: This group increases the compound's solubility in polar organic solvents but also presents a reactive site. It can undergo rapid, potentially hazardous oxidation if inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a generic waste stream[3].

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing this compound must be evaluated for toxicity. It typically falls under non-halogenated organic waste unless cross-contaminated during the experimental workflow[4].

Quantitative Waste Management Parameters

To prevent incompatible chemical reactions and ensure regulatory compliance, waste streams must be strictly segregated[5]. The following table summarizes the quantitative and logistical parameters for managing this compound.

ParameterSpecification / ThresholdCausality / Rationale
Primary Waste Stream Non-Halogenated OrganicPrevents dioxin formation during incineration; lowers disposal costs compared to halogenated streams.
Aqueous pH Limit pH 5.5 – 10.5If neutralized, the aqueous phase must meet local POTW limits; however, amine toxicity still prohibits drain disposal[6],[2].
Accumulation Volume Max 55 gallons (SAA)Mandated by EPA RCRA to minimize catastrophic spill risks in active Satellite Accumulation Areas[7].
Accumulation Time Max 90 days (LQG)Regulatory time limit for Large Quantity Generators before mandatory EHS pickup[8],[9].
Container Material HDPE or Amber GlassEnsures chemical compatibility; prevents solvent degradation of the container[7].

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system: each step contains a verification check to ensure the procedure was executed correctly before moving to the next.

Phase 1: Waste Characterization & Segregation

  • Identify the Matrix: Determine if the [2-(Propan-2-ylamino)phenyl]methanol waste is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethanol, Ethyl Acetate).

    • Validation Check: Review the lab notebook or batch record. If halogenated solvents are present at >1% volume, the entire mixture must be routed to the Halogenated Waste stream (EPA Code F002)[4].

  • Select the Container: Obtain an EPA-approved, leak-proof container (HDPE or glass) that is compatible with the primary solvent[7].

    • Validation Check: Inspect the container for micro-fractures, brittle plastic, or residual incompatible chemicals prior to use.

Phase 2: Transfer and Satellite Accumulation 3. PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. Ensure the transfer occurs inside a certified chemical fume hood[2],[10]. 4. Transfer the Waste: Using a dedicated funnel, slowly pour the waste into the designated container. Do not fill beyond 80% capacity to allow for vapor expansion. 5. Seal and Secure: Immediately cap the container tightly. Open containers in a Satellite Accumulation Area (SAA) are a direct violation of EPA and OSHA regulations and a primary source of fugitive emissions[7].

  • Validation Check: Visually inspect the seal and ensure the exterior of the bottle is free of chemical residue.

Phase 3: Labeling and EHS Handoff 6. Apply Regulatory Labeling: Attach a standard "Hazardous Waste" tag. Explicitly write the full chemical name: [2-(Propan-2-ylamino)phenyl]methanol and the solvent matrix. Do not use abbreviations, acronyms, or chemical formulas[7]. 7. Log the Waste: Enter the volume and composition into the laboratory's chemical waste inventory system. 8. Request Pickup: Once the container is 80% full or approaches the institutional time limit (90 days for Large Quantity Generators), trigger a pickup request to Environmental Health and Safety (EHS) for final incineration[1],[11].

Emergency Spill Response Protocol

In the event of an accidental release on the benchtop or floor, execute the following protocol to mitigate exposure and environmental contamination:

  • Isolate the Area: Evacuate non-essential personnel and increase room ventilation (ensure fume hoods are fully operational)[10].

  • Neutralize/Absorb: Do not use water, as it may spread the organic contaminant and increase the surface area of vaporization. Apply a commercial inert absorbent (e.g., vermiculite or diatomaceous earth) directly to the spill[12].

  • Collect the Residue: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Decontaminate the Surface: Wash the affected area with a mild detergent and water solution to remove residual amine, which can persist on surfaces and cause severe contact dermatitis.

  • Dispose of Spill Materials: Treat all cleanup materials (absorbents, contaminated gloves, paper towels) as hazardous waste and label them accordingly[7].

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for routing [2-(Propan-2-ylamino)phenyl]methanol waste to ensure environmental compliance.

G Start Waste Generation: [2-(Propan-2-ylamino)phenyl]methanol Aqueous Is waste mixed with aqueous phase? Start->Aqueous Halogenated Is waste mixed with halogenated solvents? Aqueous->Halogenated No WasteA Aqueous Amine Waste (Adjust pH > 7, Collect) Aqueous->WasteA Yes WasteB Halogenated Organic Waste (EPA Code F002) Halogenated->WasteB Yes WasteC Non-Halogenated Organic Waste (Primary Route) Halogenated->WasteC No Labeling Label: 'Hazardous Waste' Identify Constituents WasteA->Labeling WasteB->Labeling WasteC->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS EHS / Licensed Contractor Pickup & Incineration Storage->EHS

Caption: Decision-tree workflow for the segregation and disposal of[2-(Propan-2-ylamino)phenyl]methanol.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Chemical and Laboratory Waste Disposal. MCF Environmental. [Link]

  • Medical Laboratory Waste Disposal Regulations 2026. MedPro Disposal. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Hazardous Waste | Environmental Health and Safety. Binghamton University. [Link]

  • OSHA FACTSHEET: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling [2-(Propan-2-ylamino)phenyl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Handling bifunctional pharmaceutical intermediates like [2-(Propan-2-ylamino)phenyl]methanol (CAS: 106898-71-9) requires a highly nuanced approach to laboratory safety. As a molecule containing both a secondary amine and a benzyl alcohol moiety, it presents a unique physicochemical hazard profile that standard, generalized safety protocols often fail to adequately address.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistic strategies for personal protective equipment (PPE) selection, operational workflows, and disposal. Every recommendation below is grounded in the chemical realities of the molecule to ensure a self-validating system of safety.

Physicochemical Hazard Profiling: The Mechanistic Rationale

Understanding the causality behind our safety protocols begins with analyzing the molecule's dual-functional structure:

  • The Benzyl Alcohol Moiety (Permeation Enhancer): Benzyl alcohol derivatives are notorious permeation enhancers. They act as aggressive solvents against standard laboratory elastomers, rapidly swelling and degrading thin-mil nitrile. Consequently, standard exam gloves offer virtually no barrier protection, often failing in under 10 minutes (1)[1].

  • The Secondary Amine Moiety (Corrosive & Reactive): Amines are inherently basic and act as severe ocular and dermal irritants. Exposure to amine vapors or aerosolized particulates can lead to corneal edema—a temporary but severe visual disturbance known as glaucopsia or "blue haze" (2)[2]. Furthermore, secondary amines can react with nitrosating agents to form potentially carcinogenic nitrosamines, necessitating strict segregation from incompatible reagents (3)[3]. Because aromatic amines are highly lipid-soluble, they are readily absorbed through unprotected skin (4)[4].

Strategic PPE Selection & Quantitative Justification

To mitigate the specific risks outlined above, PPE must be selected based on quantitative breakthrough data rather than standard lab defaults.

Table 1: Quantitative Glove Permeation Data for Benzyl Alcohol Derivatives

Glove MaterialThicknessBreakthrough Time (ASTM F739)Degradation RatingMechanistic Suitability
Thin-Mil Nitrile 3-5 mil< 10 minutesPoor (Rapid Swelling)NOT RECOMMENDED. Fails rapidly due to alcohol permeation.
Standard Nitrile 11-13 mil~ 60 minutesFairINCIDENTAL ONLY. Acceptable for brief splash contact if changed immediately.
Butyl Rubber 12-15 mil> 240 minutesExcellentOPTIMAL. Butyl polymer matrix resists both amine basicity and alcohol permeation (5)[5].

Note: Data synthesized from standardized ASTM F739 permeation tests for the base functional groups.

Required PPE Ensemble:

  • Hand Protection: 12-15 mil Butyl Rubber gloves for direct handling. If dexterity is absolutely required for micro-weighing, double-gloving with 11-13 mil standard nitrile is acceptable only if the outer glove is replaced immediately upon suspected contamination.

  • Eye Protection: Indirect-vented chemical splash goggles. Standard safety glasses are insufficient against amine vapors that cause glaucopsia[2].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. Lipid-soluble amines require strict dermal barriers[4].

Operational Workflow & Handling Protocol

G A 1. Pre-Operation Verify Hood & PPE B 2. PPE Donning Butyl Gloves & Goggles A->B C 3. Material Transfer CAS 106898-71-9 B->C D 4. Containment Seal & Store C->D E 5. Disposal Segregate Waste D->E

Workflow for safe handling and exposure mitigation of [2-(Propan-2-ylamino)phenyl]methanol.

Step-by-Step Methodology:

  • Engineering Control Validation: Ensure the chemical fume hood is operational with a face velocity between 0.4–0.6 m/s. Do not handle this material on an open bench due to the risk of amine vapor inhalation and particulate aerosolization.

  • PPE Donning & Inspection: Inspect butyl rubber gloves for micro-tears using the inflation method. Don splash goggles and an FR lab coat.

  • Preparation of the Work Area: Line the fume hood working surface with a chemical-resistant spill mat. Place an anti-static weighing boat on the analytical balance. Static electricity can cause fine amine powders to disperse.

  • Material Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer [2-(Propan-2-ylamino)phenyl]methanol from its primary container to the weighing boat. Keep the primary container closed whenever actively not dispensing.

  • Decontamination: Once the transfer is complete, immediately wipe down the spatula, balance, and surrounding hood area with a solvent compatible with both amines and alcohols (e.g., isopropanol), and dispose of the wipes in a designated solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood:

  • Containment: Do NOT use combustible absorbents like sawdust, as aromatic amines can undergo exothermic reactions. Instead, surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand (3)[3].

  • Neutralization: If the material is in solution, carefully neutralize the basic amine moiety with a dilute, weak acid (e.g., 1M Citric Acid) before final cleanup, verifying the pH with indicator strips.

  • Waste Segregation: Collect all absorbed spill material and contaminated PPE into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Strictly segregate this waste from strong oxidizers, acid chlorides, and nitrosating agents. Label clearly as: "Hazardous Waste - Toxic/Irritant (Contains Secondary Amine/Benzyl Alcohol Derivatives)."

References

  • Agilent Technologies, Inc. Benzyl Alcohol Standard Safety Data Sheet. Retrieved from[Link]

  • Kimberly-Clark. Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Japan Organization of Occupational Health and Safety (JOHAS). Amines as occupational hazards for visual disturbance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Triethylenetetramine. Retrieved from[Link]

Sources

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